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Foundational

An In-depth Technical Guide to 4-(2-Nitrophenyl)-1,3-thiazole: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 4-(2-Nitrophenyl)-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-(2-Nitrophenyl)-1,3-thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific isomer, this document focuses on a robust and widely applicable synthetic route, predicted physicochemical and spectroscopic properties based on well-established chemical principles, and a discussion of its potential biological activities. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and exploration of novel thiazole derivatives.

Introduction to Nitrophenyl-Substituted Thiazoles

The thiazole ring is a fundamental scaffold in a multitude of biologically active compounds, including a number of approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug design. The incorporation of a nitrophenyl group can significantly modulate the biological activity of the parent molecule. The nitro group, a strong electron-withdrawing moiety, can influence the molecule's polarity, metabolic stability, and receptor-binding affinity.[2] While 4-(4-nitrophenyl) and 4-(3-nitrophenyl) thiazole derivatives have been more extensively studied[3], the 2-nitro isomer presents a unique steric and electronic profile that warrants investigation.

Physicochemical Properties of 4-(2-Nitrophenyl)-1,3-thiazole

While an experimentally determined CAS number for 4-(2-Nitrophenyl)-1,3-thiazole is not readily found in major chemical databases, its core physicochemical properties can be reliably predicted.

PropertyPredicted ValueNotes
Molecular Formula C₉H₆N₂O₂S
Molecular Weight 220.23 g/mol
Appearance Likely a yellow or off-white crystalline solidBased on related nitrophenylthiazole compounds.
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; and poorly soluble in water.The nitrophenyl group increases polarity, but the overall aromatic character suggests solubility in organic media.
Melting Point Predicted to be in the range of 100-150 °CThis is an estimation based on isomers and related structures. Actual value would need experimental determination.

Synthesis of 4-(2-Nitrophenyl)-1,3-thiazole via Hantzsch Thiazole Synthesis

The most direct and reliable method for the synthesis of 4-(2-Nitrophenyl)-1,3-thiazole is the Hantzsch thiazole synthesis.[4][5][6] This versatile reaction involves the condensation of an α-haloketone with a thioamide.[5]

Reaction Scheme:

Hantzsch_Synthesis reagent1 2-Bromo-1-(2-nitrophenyl)ethan-1-one (α-Haloketone) intermediate Intermediate reagent1->intermediate + reagent2 Thioformamide (Thioamide) reagent2->intermediate product 4-(2-Nitrophenyl)-1,3-thiazole intermediate->product Cyclization & Dehydration

Caption: Hantzsch synthesis of 4-(2-Nitrophenyl)-1,3-thiazole.

3.1. Required Reagents and Equipment

  • 2-Bromo-1-(2-nitrophenyl)ethan-1-one

  • Thioformamide

  • Ethanol (or a similar suitable solvent)

  • A weak base (e.g., sodium bicarbonate or pyridine)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

  • Purification system (e.g., column chromatography or recrystallization apparatus)

3.2. Step-by-Step Experimental Protocol

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(2-nitrophenyl)ethan-1-one (1.0 eq) in ethanol.

  • Addition of Thioamide: To the stirred solution, add thioformamide (1.1 eq). The slight excess of thioformamide ensures the complete consumption of the α-haloketone.

  • Initiation of Reaction: Gently heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Neutralize the mixture with a weak base, such as a saturated aqueous solution of sodium bicarbonate, to quench any acid formed during the reaction.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-(2-Nitrophenyl)-1,3-thiazole.

3.3. Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established mechanism:

Hantzsch_Mechanism start α-Haloketone + Thioamide step1 Nucleophilic attack of sulfur on α-carbon start->step1 intermediate1 Thioether intermediate step1->intermediate1 step2 Intramolecular cyclization: Nitrogen attacks carbonyl carbon intermediate1->step2 intermediate2 Hemiaminal-like intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 product 4-(2-Nitrophenyl)-1,3-thiazole step3->product

Caption: Mechanism of the Hantzsch thiazole synthesis.

Predicted Spectroscopic Characterization

The structural confirmation of the synthesized 4-(2-Nitrophenyl)-1,3-thiazole would rely on standard spectroscopic techniques. The expected data are as follows:

4.1. ¹H NMR Spectroscopy

  • Aromatic Protons (Nitrophenyl Ring): A complex multiplet pattern between δ 7.5 and 8.5 ppm, corresponding to the four protons on the 2-nitrophenyl ring. The ortho-substitution pattern will lead to a more complex splitting compared to the para or meta isomers.

  • Thiazole Protons: Two singlets are expected for the protons on the thiazole ring. The proton at the C5 position will likely appear at a higher chemical shift (around δ 8.0-8.5 ppm) compared to the proton at the C2 position (around δ 9.0-9.5 ppm), although the exact positions can vary.

4.2. ¹³C NMR Spectroscopy

  • Thiazole Carbons: The carbon atoms of the thiazole ring are expected to resonate in the region of δ 115-160 ppm.

  • Nitrophenyl Carbons: The carbons of the nitrophenyl ring will appear in the aromatic region (δ 120-150 ppm). The carbon bearing the nitro group will be significantly downfield.

4.3. IR Spectroscopy

  • N-O Stretching (Nitro Group): Strong, characteristic absorption bands are expected around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

  • C=N and C=C Stretching (Thiazole and Phenyl Rings): Absorptions in the range of 1600-1450 cm⁻¹.

  • C-H Stretching (Aromatic): Peaks above 3000 cm⁻¹.

4.4. Mass Spectrometry

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 220.01, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Expect to see fragments corresponding to the loss of NO₂, the thiazole ring, and other characteristic cleavages.

For a comparative analysis of how the nitro group's position affects spectroscopic data in a similar class of compounds, refer to studies on nitrophenol isomers.[7]

Potential Applications and Biological Activity

While specific biological data for 4-(2-Nitrophenyl)-1,3-thiazole is scarce, the broader class of nitrophenylthiazole derivatives has shown a wide range of biological activities.[3][8]

  • Antimicrobial and Antifungal Activity: Nitroaromatic compounds are known for their antimicrobial properties.[2] Thiazole derivatives have also demonstrated significant antimicrobial and antifungal efficacy.[8] The combination of these two pharmacophores in 4-(2-Nitrophenyl)-1,3-thiazole makes it a promising candidate for the development of new anti-infective agents.

  • Anticancer Activity: Numerous thiazole-containing compounds have been investigated as potential anticancer agents.[9][10] The introduction of a nitrophenyl group can enhance this activity by influencing interactions with biological targets.

  • Enzyme Inhibition: Thiazole derivatives have been explored as inhibitors for various enzymes. The specific substitution pattern of 4-(2-Nitrophenyl)-1,3-thiazole could lead to selective inhibition of certain enzymes, such as monoamine oxidase (MAO), which has been observed with other nitrophenylthiazole isomers.[3]

Safety and Handling

As with any novel chemical compound, 4-(2-Nitrophenyl)-1,3-thiazole should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A thorough risk assessment should be conducted before commencing any synthetic work.

Conclusion

4-(2-Nitrophenyl)-1,3-thiazole represents an intriguing yet underexplored molecule with potential applications in medicinal chemistry. This technical guide provides a practical framework for its synthesis via the Hantzsch reaction, predicts its key spectroscopic features, and outlines its potential biological relevance. The information presented here serves as a valuable resource for researchers aiming to synthesize and investigate this and other novel thiazole derivatives.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Taleb, Z. B., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1533. Available from: [Link]

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  • Secci, D., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 597-612. Available from: [Link]

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Exploratory

A Tale of Two Isomers: A Technical Guide to 4-(2-Nitrophenyl) and 4-(4-Nitrophenyl) Thiazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Positional isomerism, a fundamental concept in organic chemistry, often leads to compounds with remarkably different ph...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Positional isomerism, a fundamental concept in organic chemistry, often leads to compounds with remarkably different physicochemical properties and biological activities. This guide provides a comprehensive technical analysis of two such isomers: 4-(2-nitrophenyl)thiazole and 4-(4-nitrophenyl)thiazole. While sharing the same molecular formula, the seemingly minor shift of the nitro group from the para- to the ortho-position on the phenyl ring introduces significant steric and electronic changes. These modifications profoundly impact their synthesis, structural conformation, spectral characteristics, and, consequently, their potential as therapeutic agents. This document serves as a detailed resource, elucidating these differences through a comparative analysis of their synthesis, physicochemical properties, and spectroscopic data, and explores the implications for their biological activity.

Introduction: The Significance of Isomerism in Thiazole Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The biological efficacy of these molecules is highly dependent on the nature and position of the substituents on the thiazole and any appended aromatic rings. The introduction of a nitrophenyl group, a common pharmacophore, can significantly influence the molecule's biological activity.[4][5] This guide focuses on the critical differences between the ortho- and para-nitro substituted isomers of 4-phenylthiazole, providing a foundational understanding for their rational design and application in drug discovery.

Synthesis via Hantzsch Thiazole Synthesis: A Comparative Perspective

The most common and versatile method for the synthesis of these thiazole derivatives is the Hantzsch thiazole synthesis.[6][7] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-(nitrophenyl)thiazoles, the reaction proceeds between a 2-bromo-1-(nitrophenyl)ethanone and a suitable thioamide, such as thiourea to yield the 2-amino-4-(nitrophenyl)thiazole.

Experimental Protocol: General Hantzsch Synthesis of 2-Amino-4-(nitrophenyl)thiazoles
  • Reaction Setup: To a solution of the appropriate 2-bromo-1-(nitrophenyl)ethanone (1.0 eq.) in absolute ethanol, add thiourea (1.2 eq.).

  • Reaction Conditions: The mixture is refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with water, dried, and recrystallized from a suitable solvent, such as ethanol, to afford the pure 2-amino-4-(nitrophenyl)thiazole.

Isomer-Specific Synthetic Considerations:
  • 4-(4-Nitrophenyl)thiazole: The synthesis of the para-isomer is generally straightforward, with good yields reported for analogous reactions.[8] The starting material, 2-bromo-1-(4-nitrophenyl)ethanone, is commercially available or can be readily synthesized from 4-nitroacetophenone.

  • 4-(2-Nitrophenyl)thiazole: The synthesis of the ortho-isomer can present challenges due to steric hindrance. The bulky nitro group at the ortho position can impede the approach of the thioamide to the carbonyl carbon of the α-haloketone, potentially leading to lower yields or requiring longer reaction times compared to the para-isomer.[9] The starting material, 2-bromo-1-(2-nitrophenyl)ethanone, is also accessible but may require specific synthetic protocols to obtain in high purity.

Physicochemical Properties: A Tale of Two Personalities

The position of the nitro group dramatically influences the physicochemical properties of the isomers, which in turn affects their solubility, bioavailability, and pharmacokinetic profiles.

Property4-(2-Nitrophenyl)thiazole (Predicted)4-(4-Nitrophenyl)thiazole (and its derivatives)Rationale for Difference
Molecular Weight 221.24 g/mol 221.24 g/mol [10]Identical molecular formula.
Melting Point Expected to be lowerHigher (e.g., 2-amino derivative: 283-287 °C[11])The more symmetric para-isomer allows for more efficient crystal packing, leading to a higher melting point. The ortho-isomer's twisted conformation disrupts this packing.
Solubility Generally higher in non-polar solventsGenerally lower in non-polar solventsThe less polar nature of the ortho-isomer due to potential intramolecular interactions can increase its solubility in non-polar media.
Polarity LowerHigherThe para-isomer has a larger dipole moment due to the opposing positions of the electron-withdrawing nitro group and the thiazole ring. In the ortho-isomer, the proximity of these groups can lead to some cancellation of bond dipoles.
Acidity (of related phenols) o-nitrophenol is less acidic than p-nitrophenolp-nitrophenol is more acidic than o-nitrophenol[12][13]This is due to intramolecular hydrogen bonding in the ortho-isomer, which stabilizes the protonated form. A similar trend can be expected for related acidic derivatives of these thiazoles.

Structural and Spectroscopic Differentiation

The steric and electronic differences between the two isomers are readily apparent in their structural conformations and spectroscopic data.

Conformational Analysis: The "Ortho Effect"

The most significant structural difference arises from the steric hindrance imposed by the ortho-nitro group.

  • 4-(4-Nitrophenyl)thiazole: The phenyl and thiazole rings are expected to be relatively coplanar, allowing for extended π-conjugation. This planarity is often observed in the crystal structures of similar para-substituted aromatic compounds.[14]

  • 4-(2-Nitrophenyl)thiazole: The steric clash between the ortho-nitro group and the thiazole ring forces the phenyl ring to twist out of the plane of the thiazole ring.[15] This disruption of planarity has profound effects on the molecule's electronic properties and its ability to interact with biological targets.

Diagram: Conformational Differences

G cluster_para 4-(4-Nitrophenyl)thiazole cluster_ortho 4-(2-Nitrophenyl)thiazole p_thiazole Thiazole Ring p_phenyl Phenyl Ring p_thiazole->p_phenyl Coplanar (Extended Conjugation) p_nitro NO2 p_phenyl->p_nitro o_thiazole Thiazole Ring o_phenyl Phenyl Ring o_thiazole->o_phenyl Twisted (Steric Hindrance) o_nitro NO2 o_phenyl->o_nitro

Caption: Conformational differences between the para- and ortho-isomers.

Spectroscopic Fingerprints

The ¹H and ¹³C NMR spectra provide distinct fingerprints for each isomer.

  • ¹H NMR:

    • 4-(4-Nitrophenyl)thiazole: The protons on the nitrophenyl ring will appear as two distinct doublets in the aromatic region (typically δ 7.5-8.5 ppm), characteristic of a para-substituted benzene ring. The thiazole proton (H-5) will appear as a singlet.[8][16]

    • 4-(2-Nitrophenyl)thiazole: The protons on the nitrophenyl ring will exhibit a more complex splitting pattern (multiplet) due to the asymmetry of the substitution. The proton ortho to the nitro group will be significantly deshielded. The thiazole proton (H-5) may experience a through-space deshielding effect from the nearby nitro group, potentially shifting it downfield compared to the para-isomer.[17][18]

  • ¹³C NMR:

    • 4-(4-Nitrophenyl)thiazole: The spectrum will show the expected number of signals for the unique carbons. The carbon bearing the nitro group will be significantly deshielded.

    • 4-(2-Nitrophenyl)thiazole: The chemical shifts of the carbons in the nitrophenyl ring will be different from the para-isomer due to the different electronic environment. The steric compression between the nitro group and the thiazole ring may also influence the chemical shifts of the ipso-carbons.[19]

Both isomers will show characteristic peaks for the nitro group (asymmetric and symmetric stretching around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively) and the thiazole ring.[10] Subtle differences in the fingerprint region may be observed due to the different overall molecular symmetry.

Both isomers will have the same molecular ion peak. However, the fragmentation patterns may differ due to the different stabilities of the fragment ions formed upon electron impact. The ortho-isomer might exhibit a characteristic "ortho-effect" fragmentation, such as the loss of a neutral molecule involving the nitro group and a proton from the thiazole ring.

Biological Activity: A Consequence of Structure

The structural and electronic differences between the two isomers are expected to translate into distinct biological activity profiles.

  • 4-(4-Nitrophenyl)thiazole: The planar structure of this isomer allows for effective π-π stacking and hydrogen bonding interactions with biological targets. The para-nitro group is a strong electron-withdrawing group that can participate in charge-transfer interactions and is often associated with various biological activities, including antimicrobial and anticancer effects.[6][20][21] Several studies have reported significant biological activities for derivatives of 4-(4-nitrophenyl)thiazole.[16]

  • 4-(2-Nitrophenyl)thiazole: The non-planar, twisted conformation of this isomer will likely alter its binding mode to target proteins compared to the para-isomer. The steric bulk of the ortho-nitro group can prevent the molecule from fitting into certain active sites. However, this unique 3D shape might also lead to novel interactions and potentially selective activity against different targets.[22] In some cases, ortho-substitution has been shown to enhance the activity of bioactive molecules.[23]

Diagram: Isomer-Target Interaction

G cluster_para_interaction 4-(4-Nitrophenyl)thiazole Interaction cluster_ortho_interaction 4-(2-Nitrophenyl)thiazole Interaction p_isomer Planar Isomer p_target Receptor Site p_isomer->p_target Favorable Planar Binding (e.g., π-π stacking) o_isomer Twisted Isomer o_target Receptor Site o_isomer->o_target Steric Hindrance (Altered/Inhibited Binding)

Caption: Hypothesized differential binding of the isomers to a receptor site.

Conclusion

The positional isomerism of the nitro group in 4-(nitrophenyl)thiazoles is a critical determinant of their chemical and biological properties. The para-isomer, 4-(4-nitrophenyl)thiazole, is characterized by a planar structure that facilitates intermolecular interactions, while the ortho-isomer, 4-(2-nitrophenyl)thiazole, adopts a twisted conformation due to steric hindrance. These structural differences are reflected in their physicochemical properties and spectroscopic data, providing clear methods for their differentiation. For drug development professionals, understanding these nuances is paramount. The choice of isomer can profoundly impact a compound's synthesis, formulation, and, most importantly, its interaction with biological targets, ultimately dictating its therapeutic potential. Further comparative studies are warranted to fully elucidate the biological activity profiles of these two isomers and to exploit their unique properties in the design of novel therapeutic agents.

References

  • Taylor & Francis. (2018, December 27). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Thiazole inhibitors of α-glucosidase: Positional isomerism modulates selectivity, enzyme binding and potency of inhibition. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Retrieved from [Link]

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Foundational

Introduction: The Thiazole Scaffold and the Influence of the 2-Nitrophenyl Moiety

An In-depth Technical Guide to the Biological Activity of 2-Nitrophenyl Thiazole Derivatives The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of 2-Nitrophenyl Thiazole Derivatives

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry.[1] This structural motif is present in a multitude of natural products, such as vitamin B1 (thiamine), and clinically approved drugs, highlighting its biological significance.[2][3] Thiazole derivatives exhibit an extensive range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[4][5][6]

The introduction of a 2-nitrophenyl substituent onto the thiazole core profoundly influences the molecule's physicochemical properties and, consequently, its biological activity. The nitro group (NO₂) is a strong electron-withdrawing group, which can modulate the electron density of the entire molecule. This electronic effect can enhance interactions with biological targets, such as enzymes and receptors, and is often associated with increased potency in various therapeutic areas.[2] This guide provides a detailed exploration of the biological activities of 2-nitrophenyl thiazole derivatives, focusing on their mechanisms of action, supported by quantitative data and validated experimental protocols for the benefit of researchers and drug development professionals.

Part 1: Anticancer Activity of 2-Nitrophenyl Thiazole Derivatives

Derivatives of thiazole featuring a nitrophenyl group have emerged as a promising class of anticancer agents. Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways that are critical for tumor growth, proliferation, and survival.[7][8]

Mechanism of Action: Targeting Angiogenesis via VEGFR-2 Inhibition

A primary target for many anticancer thiazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels required for tumor growth and metastasis.[1] The 3-nitrophenylthiazolyl derivative, a close analogue, has been shown to be a potent inhibitor of VEGFR-2.[9] Molecular docking studies reveal specific interactions within the kinase domain; for instance, the nitro group of the nitrophenyl moiety can form hydrogen bonds with key amino acid residues like Cys 817, while the phenyl ring can engage in hydrophobic interactions with residues such as Glu 815.[9] This inhibition disrupts the downstream signaling cascade, leading to a reduction in tumor vascularization.

Beyond angiogenesis, these compounds can induce cytotoxicity by triggering cell cycle arrest and apoptosis.[9] Flow cytometry analyses have demonstrated that treatment with nitrophenyl-bearing thiazole derivatives can cause an accumulation of cancer cells in the G1 and G2/M phases of the cell cycle and an increase in the pre-G1 cell population, which is indicative of apoptosis.[9] This apoptotic effect can be further confirmed by observing a reduction in the mitochondrial membrane potential (MMP) in treated cells.[9]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Hydrazinyl-thiazolones (4c)MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
Hydrazinyl-thiazolones (4c)HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
3-Nitrophenylthiazole (4d)MDA-MB-231 (Breast)1.21Sorafenib(Not specified for this cell line)
Thiazole DerivativesSaOS-2 (Osteosarcoma)0.190 to 0.273 µg/mL--

Data synthesized from multiple sources.[7][8][9]

Experimental Protocols & Workflows

This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-nitrophenyl thiazole derivative (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Staurosporine).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.[1]

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Assay Setup: In a 96-well plate, add the VEGFR-2 enzyme, the test compound (2-nitrophenyl thiazole derivative) at various concentrations, and a suitable kinase buffer.

  • Initiation: Start the kinase reaction by adding the substrate (a specific peptide) and ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for phosphorylation.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that quantify the remaining ATP.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value from the resulting dose-response curve.[1][7]

VEGFR2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds Thiazole 2-Nitrophenyl Thiazole Derivative Thiazole->VEGFR2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Angiogenesis, Cell Proliferation, Survival mTOR->Proliferation Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate Microplate A->C B Serially Dilute Test Compound B->C D Incubate (18-24h, 37°C) C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.

Part 3: Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Key enzymatic pathways, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways which metabolize arachidonic acid, are central to the inflammatory cascade. [10]Thiazole derivatives have shown promise as anti-inflammatory agents by targeting these enzymes. [10]

Mechanism of Action: COX/LOX Inhibition

Evidence suggests that thiazole derivatives can exert anti-inflammatory effects by inhibiting COX and LOX enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes. [10]Notably, a (2-nitrophenyl)thiazole sulfonamide derivative was reported to inhibit carrageenan-induced rat paw edema by 34.7%, an effect comparable to the established anti-inflammatory drug phenylbutazone. [10]This indicates that the 2-nitrophenyl thiazole scaffold is a viable starting point for the development of novel anti-inflammatory drugs.

Experimental Protocol

This assay quantifies the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Reconstitute purified COX-1 or COX-2 enzyme in a suitable buffer.

  • Compound Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the 2-nitrophenyl thiazole derivative or a reference inhibitor (e.g., celecoxib for COX-2) for 15 minutes at room temperature.

  • Reaction Initiation: Add arachidonic acid to initiate the cyclooxygenase reaction.

  • Colorimetric Detection: Immediately add a colorimetric substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD). The peroxidase component of the COX enzyme will oxidize the TMPD, causing a color change.

  • Absorbance Reading: Monitor the increase in absorbance at 590 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ value for the inhibition of both COX-1 and COX-2, allowing for an assessment of potency and selectivity. [1]

Arachidonic_Acid_Pathway cluster_membrane Membrane Phospholipids cluster_pathways AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Thiazole 2-Nitrophenyl Thiazole Derivative Thiazole->COX Inhibits Thiazole->LOX Inhibits

Caption: Inhibition of the Arachidonic Acid inflammatory pathway.

Conclusion

The incorporation of a 2-nitrophenyl group into the thiazole scaffold yields a class of compounds with significant and diverse biological activities. The strong electron-withdrawing nature of the nitro group enhances molecular interactions with key therapeutic targets, leading to potent anticancer, antimicrobial, and anti-inflammatory effects. The mechanisms underpinning these activities, such as the inhibition of VEGFR-2, microbial DNA gyrase, and COX/LOX enzymes, provide a solid foundation for rational drug design. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to further investigate and optimize 2-nitrophenyl thiazole derivatives as lead candidates for the development of next-generation therapeutics.

References

  • Abdelazeem, A. H., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. [Link]

  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73. [Link]

  • El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]

  • El-Gazzar, M. G., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Symmetry, 14(9), 1814. [Link]

  • Singh, R., & Kaur, H. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(4), 11637-11654. [Link]

  • Aouad, M. R., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Molecular Structure, 1317, 138531. [Link]

  • Shaik, A. B., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(39), 28418-28437. [Link]

  • Kumar, R., et al. (2024). A Review On Chemistry And Antimicrobial Activity Of Thiazole. Journal of Survey in Fisheries Sciences, 10(4S), 258-272. [Link]

  • Popa, C. V., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89. [Link]

  • Korkmaz, I. N. (2022). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnology and Applied Biochemistry, 70(3), 1184-1190. [Link]

  • Khan, I., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Heliyon, 11(8), e28956. [Link]

  • Shaik, A. B., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14, 28418-28437. [Link]

  • Sahu, J. K., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Journal of Molecular Structure, 1307, 137885. [Link]

  • Sławiński, J., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 30(1), 2. [Link]

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Exploratory

Solubility of 4-(2-Nitrophenyl)-1,3-thiazole in organic solvents

An In-depth Technical Guide to Determining the Solubility of 4-(2-Nitrophenyl)-1,3-thiazole in Organic Solvents Introduction 4-(2-Nitrophenyl)-1,3-thiazole is a heterocyclic compound of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Determining the Solubility of 4-(2-Nitrophenyl)-1,3-thiazole in Organic Solvents

Introduction

4-(2-Nitrophenyl)-1,3-thiazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Thiazole rings and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The presence of the 2-nitrophenyl group introduces specific electronic and steric characteristics that can influence the molecule's interaction with biological targets and its physicochemical properties. A fundamental understanding of the solubility of 4-(2-nitrophenyl)-1,3-thiazole in various organic solvents is paramount for its successful application in drug discovery and development, as it directly impacts formulation, bioavailability, and efficacy.[2]

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 4-(2-nitrophenyl)-1,3-thiazole. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

The Critical Role of Solubility in Pharmaceutical Sciences

Solubility, defined as the maximum amount of a substance that can be dissolved in a specified amount of a solvent at a given temperature and pressure, is a critical determinant of a drug candidate's success.[2][3] For a therapeutic agent to exert its pharmacological effect, it must first be absorbed into the systemic circulation, a process that is often limited by the compound's solubility and dissolution rate in physiological fluids.[2] Poor aqueous solubility can lead to low and variable bioavailability, hindering the development of promising drug candidates.

In the context of drug discovery and development, a thorough understanding of a compound's solubility in a range of organic solvents is essential for:

  • Pre-formulation studies: To develop suitable dosage forms, such as oral tablets, capsules, or parenteral solutions.

  • Crystallization and purification: To obtain the desired polymorphic form with optimal stability and dissolution characteristics.

  • In vitro and in vivo screening: To ensure accurate and reproducible results in biological assays.

  • Process chemistry: To design efficient and scalable synthetic routes.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a specified period, followed by the separation of the solid and liquid phases and quantification of the dissolved solute.

Step-by-Step Experimental Protocol for the Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of crystalline 4-(2-nitrophenyl)-1,3-thiazole into a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a precise volume of the desired organic solvent to each vial. A range of solvents with varying polarities should be investigated (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and n-heptane).

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant-temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C or 37 °C) to ensure thermodynamic equilibrium.

    • Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[4] Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for a period to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE). This step is critical to remove any undissolved solid particles, which would lead to an overestimation of the solubility.

    • Alternatively, the samples can be centrifuged at a high speed, and the supernatant carefully collected.

  • Quantification of Dissolved Solute:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

    • Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of 4-(2-nitrophenyl)-1,3-thiazole of known concentrations.

    • Determine the concentration of the dissolved compound in the saturated solution by interpolating from the calibration curve.

    • Calculate the solubility in appropriate units (e.g., mg/mL, mol/L).

Visualizing the Shake-Flask Workflow

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Excess Solid + Solvent B Shaking at Constant Temperature A->B 24-72 hours C Filtration / Centrifugation B->C Separation of solid and liquid phases D Dilution C->D E HPLC / UV-Vis Analysis D->E F Quantification E->F Using calibration curve

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by thermodynamic principles. The overall process of dissolution can be conceptually divided into two steps: the breaking of the crystal lattice of the solid and the solvation of the solute molecules by the solvent molecules.

Thermodynamic Models of Solubility

Several thermodynamic models can be used to correlate and predict the solubility of organic compounds. These models are valuable for understanding the dissolution process and for extrapolating solubility data to different temperatures.

  • The van't Hoff Equation: This equation describes the temperature dependence of the solubility and can be used to determine the thermodynamic parameters of dissolution, such as the enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of solution.[6] The general form of the van't Hoff equation is:

    ln(x) = - (ΔH° / R) * (1/T) + (ΔS° / R)

    where:

    • x is the mole fraction solubility

    • ΔH° is the standard enthalpy of solution

    • R is the ideal gas constant

    • T is the absolute temperature

    • ΔS° is the standard entropy of solution

By measuring the solubility at different temperatures and plotting ln(x) versus 1/T, the enthalpy and entropy of solution can be determined from the slope and intercept of the resulting line, respectively.

  • The Apelblat Equation: This is a semi-empirical model that is widely used to correlate solubility data with temperature.[6] The equation is given by:

    ln(x) = A + (B / T) + C * ln(T)

    where A, B, and C are empirical parameters determined by fitting the experimental solubility data.

Interplay of Thermodynamic Parameters in Solubility

Thermodynamics_of_Solubility Solubility Solubility (x) GibbsEnergy Gibbs Free Energy of Solution (ΔG°) Solubility->GibbsEnergy ΔG° = -RTln(x) Temperature Temperature (T) Temperature->Solubility van't Hoff Eq. Enthalpy Enthalpy of Solution (ΔH°) Enthalpy->Solubility Determines temperature dependence Enthalpy->GibbsEnergy ΔG° = ΔH° - TΔS° Entropy Entropy of Solution (ΔS°) Entropy->Solubility Influences magnitude of solubility Entropy->GibbsEnergy ΔG° = ΔH° - TΔS°

Figure 2: Relationship between key thermodynamic parameters governing solubility.

Data Presentation

The experimentally determined solubility of 4-(2-nitrophenyl)-1,3-thiazole should be summarized in a clear and concise table to facilitate comparison across different solvents and temperatures.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
n-Heptane25Experimental ValueCalculated Value
Methanol37Experimental ValueCalculated Value
Ethanol37Experimental ValueCalculated Value
............

Conclusion

Determining the solubility of 4-(2-nitrophenyl)-1,3-thiazole in a range of organic solvents is a fundamental step in its development as a potential therapeutic agent or functional material. This guide has provided a comprehensive framework for undertaking such a study, from the practical application of the shake-flask method to the theoretical underpinnings of solubility. By following the detailed protocols and understanding the thermodynamic principles, researchers can generate high-quality, reliable solubility data that will be invaluable for guiding formulation development, optimizing biological testing, and advancing the overall research and development process.

References

  • PubChem. (n.d.). 2-Amino-4-(p-nitrophenyl)thiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Pokhodylo, N. T., & Obushak, M. D. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2022(3), M1435. Retrieved from [Link]

  • Thomsen, K., & Rasmussen, P. (1999). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 38(4), 1376–1383. Retrieved from [Link]

  • Al-Obaidi, A. S. M., & Al-Bayati, R. I. H. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Journal of Koya University, 1(1), 1-10. Retrieved from [Link]

  • Bagde, A., & Chavan, M. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics, 18(7), 2455–2472. Retrieved from [Link]

  • (2021, September 17). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. YouTube. Retrieved from [Link]

  • Mazurek, A. H., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5644. Retrieved from [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Mobley, D. L., & Klimovich, P. V. (2012). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 112(11), 6035–6066. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Cerezo, P., et al. (2023). Experimental and Computational Study for the Design of Sulfathiazole Dosage Form with Clay Mineral. Pharmaceutics, 15(2), 585. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. CHIMIA International Journal for Chemistry, 65(7), 569-573. Retrieved from [Link]

  • Ali, A. A., & Ali, A. M. (2025). Synthesis and Characterization of new 3-(4-acetylphenyl) -2- (4- nitrophenyl) thiazolidin-4-one derivatives. Journal of Education and Scientific Studies, 1(1). Retrieved from [Link]

  • Karásek, P., et al. (2023). Solubility and Decomposition of Organic Compounds in Subcritical Water. Molecules, 28(2), 856. Retrieved from [Link]

  • El-Nassan, H. B., et al. (2024). Biological and computational assessments of thiazole derivative-reinforced bile salt enriched nano carriers: a new gate in targeting SARS-CoV-2 spike protein. RSC Advances, 14(1), 1-15. Retrieved from [Link]

  • Dr Venkatesh P. (n.d.). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole [PowerPoint slides]. SlideShare. Retrieved from [Link]

  • (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate. Retrieved from [Link]

  • Iqbal, M. A., et al. (2023). Mechanochemical Synthesis of Thiazolidinone-Triazoles Derivatives as Antidiabetic Agents: Pharmacokinetics, Molecular Docking, and In Vitro Antidiabetic Properties. Pharmaceutical Chemistry Journal, 57(2), 220–229. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

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  • Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73. Retrieved from [Link]

  • Kumar, R., & Singh, V. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11466-11477. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to 4-(2-Nitrophenyl)-1,3-thiazole: Synthesis, Characterization, and Potential Applications

Abstract This technical guide provides a comprehensive overview of 4-(2-Nitrophenyl)-1,3-thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Although less documented th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-(2-Nitrophenyl)-1,3-thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Although less documented than its 4-nitro and 3-nitro isomers, the unique steric and electronic properties conferred by the ortho-nitro substitution on the phenyl ring make it a compelling subject for investigation. This document details a probable synthetic pathway, predicted physicochemical properties, and expected spectroscopic signatures based on established chemical principles and data from analogous compounds. Furthermore, it explores the potential biological activities and applications of this molecule, drawing insights from the broader class of nitrophenyl-thiazole derivatives. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and explore the therapeutic and material science potential of this specific thiazole derivative.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, present in a multitude of biologically active compounds and FDA-approved drugs. This scaffold's prevalence stems from its ability to engage in various non-covalent interactions with biological macromolecules and its synthetic tractability. The introduction of a nitrophenyl substituent to the thiazole core, as seen in 4-(2-Nitrophenyl)-1,3-thiazole, dramatically influences its electronic properties and, consequently, its potential as a bioactive agent or a functional material. The nitro group, being a strong electron-withdrawing group, can modulate the compound's reactivity, polarity, and ability to participate in hydrogen bonding, all of which are critical for its interaction with biological targets. While extensive research has been conducted on 4- and 3-nitrophenyl thiazole derivatives, the 2-nitro isomer remains a less explored yet potentially valuable chemical entity. The steric hindrance introduced by the ortho-nitro group is expected to impose a unique conformational preference on the molecule, which could translate into novel biological activities or material properties.

Nomenclature and Chemical Identity

A clear and unambiguous identification of a chemical compound is paramount for scientific communication and research. This section provides the standard nomenclature and key identifiers for 4-(2-Nitrophenyl)-1,3-thiazole.

IdentifierValue
IUPAC Name 4-(2-Nitrophenyl)-1,3-thiazole
Molecular Formula C₉H₆N₂O₂S
Molecular Weight 206.22 g/mol
Canonical SMILES C1=CC=C(C(=C1)[O-])C2=CSC=N2
InChI Key (Predicted)
CAS Number (Not readily available)

Synthesis of 4-(2-Nitrophenyl)-1,3-thiazole: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Rudolf Hantzsch in 1887, remains one of the most versatile and widely employed methods for the preparation of thiazole derivatives.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-(2-Nitrophenyl)-1,3-thiazole, the logical precursors would be 2-bromo-1-(2-nitrophenyl)ethan-1-one and formamide (as a source of the thioamide in situ or by using thioformamide).

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process: the α-bromination of 2'-nitroacetophenone followed by the cyclocondensation with a thioamide source.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Hantzsch Thiazole Synthesis A 2'-Nitroacetophenone D 2-Bromo-1-(2-nitrophenyl)ethan-1-one A->D Reaction B Bromine (Br2) B->D C Acetic Acid (solvent) C->D E 2-Bromo-1-(2-nitrophenyl)ethan-1-one H 4-(2-Nitrophenyl)-1,3-thiazole E->H Cyclocondensation F Thioformamide F->H G Ethanol (solvent) G->H

Caption: Proposed synthetic workflow for 4-(2-Nitrophenyl)-1,3-thiazole.

Detailed Experimental Protocol (Predictive)

This protocol is a predictive methodology based on standard procedures for the Hantzsch thiazole synthesis. Researchers should optimize the reaction conditions for the specific substrates.

Step 1: Synthesis of 2-Bromo-1-(2-nitrophenyl)ethan-1-one

  • Dissolve 2'-nitroacetophenone (1 equivalent) in glacial acetic acid.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the mixture at room temperature with constant stirring.

  • After the addition is complete, stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with copious amounts of water to remove acetic acid, and dry under vacuum.

  • The crude 2-bromo-1-(2-nitrophenyl)ethan-1-one can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 4-(2-Nitrophenyl)-1,3-thiazole

  • To a solution of 2-bromo-1-(2-nitrophenyl)ethan-1-one (1 equivalent) in ethanol, add thioformamide (1.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a mild base such as sodium bicarbonate solution.

  • The precipitated product, 4-(2-Nitrophenyl)-1,3-thiazole, can be collected by filtration.

  • Wash the solid with water and dry.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Structural Elucidation and Physicochemical Properties

The unambiguous characterization of a newly synthesized compound is critical. The following section outlines the expected spectroscopic data for 4-(2-Nitrophenyl)-1,3-thiazole, based on the analysis of its structural analogues.

Spectroscopic Data (Predicted)
Spectroscopic TechniquePredicted Observations
¹H NMR Aromatic protons of the nitrophenyl ring would appear as a multiplet in the range of δ 7.5-8.2 ppm. The two protons of the thiazole ring would likely appear as distinct signals, with the C5-H proton typically resonating around δ 7.3-7.8 ppm and the C2-H proton appearing further downfield, possibly above δ 8.5 ppm.[2]
¹³C NMR The carbon atoms of the nitrophenyl ring would resonate in the aromatic region (δ 120-150 ppm), with the carbon bearing the nitro group being significantly deshielded. The thiazole ring carbons would also appear in the aromatic region, with C2, C4, and C5 exhibiting characteristic chemical shifts.
FT-IR (cm⁻¹) Characteristic peaks for the C=N and C=C stretching vibrations of the thiazole and phenyl rings would be observed in the 1500-1650 cm⁻¹ region. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) would be prominent around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
Mass Spectrometry (EI) The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage of the thiazole ring.[3]
Physicochemical Properties (Predicted)
PropertyPredicted Value/Observation
Melting Point Expected to be a crystalline solid with a defined melting point, likely above 100 °C.
Solubility Likely to have poor solubility in water but good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents.
Appearance Expected to be a pale yellow to yellow solid.

Potential Biological Activities and Applications

Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of a nitrophenyl group can enhance or modulate these activities.

Anticancer Potential

Numerous studies have highlighted the cytotoxic properties of nitrophenyl-thiazole derivatives against various cancer cell lines.[4] The proposed mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as protein kinases. The specific substitution pattern on the phenyl ring can significantly impact the anticancer potency. While data for the 2-nitro isomer is scarce, related compounds have shown promising results. For instance, certain 3-nitrophenylthiazole derivatives have been investigated as inhibitors of VEGFR-2, a key regulator of angiogenesis in tumors.[5]

G cluster_0 Potential Anticancer Mechanism A 4-(2-Nitrophenyl)-1,3-thiazole B Protein Kinase (e.g., VEGFR-2) A->B Binds to active site F Inhibition D Phosphorylation of Substrate B->D C ATP C->B E Tumor Cell Proliferation & Angiogenesis D->E F->B

Caption: Postulated mechanism of anticancer activity via kinase inhibition.

Antimicrobial Activity

The thiazole nucleus is a common feature in many antimicrobial agents. The presence of the electron-withdrawing nitro group can enhance the antimicrobial efficacy of the molecule. Nitrophenyl-thiazole derivatives have been reported to possess activity against a range of bacteria and fungi.[6] The specific activity of 4-(2-Nitrophenyl)-1,3-thiazole would need to be determined through in vitro screening against a panel of pathogenic microorganisms.

Other Potential Applications

Beyond medicinal chemistry, nitrophenyl-thiazole derivatives have potential applications in materials science. Their conjugated π-system and the presence of a polar nitro group can impart interesting optical and electronic properties, making them candidates for use in dyes, sensors, and nonlinear optical materials.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-(2-Nitrophenyl)-1,3-thiazole. While specific toxicological data is not available, it is prudent to treat it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

4-(2-Nitrophenyl)-1,3-thiazole represents an intriguing yet underexplored molecule with significant potential in both medicinal chemistry and materials science. This technical guide has provided a predictive framework for its synthesis, characterization, and potential applications based on the well-established chemistry of the thiazole scaffold and its nitrophenyl derivatives.

Future research should focus on the actual synthesis and purification of 4-(2-Nitrophenyl)-1,3-thiazole to confirm the proposed methodologies and to obtain a pure sample for comprehensive characterization. Subsequent in-depth biological evaluation against a panel of cancer cell lines and microbial strains is warranted to elucidate its therapeutic potential. A comparative study with its 3- and 4-nitro isomers would provide valuable structure-activity relationship (SAR) insights, particularly regarding the influence of the nitro group's position on biological activity. Such studies will be instrumental in unlocking the full potential of this promising heterocyclic compound.

References

  • (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC. [Link]

  • (1982). Mass spectrometry of 2-substituted-4-arylthiazoles. 3. PubMed - NIH. [Link]

  • (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors. Pescara. [Link]

  • (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. [Link]

  • (2015). ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC. [Link]

  • (2000). Learning from the Hantzsch synthesis. ACS Publications. [Link]

  • (2017). Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4- (3H) –quinazolinone. SID. [Link]

  • (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. PMC. [Link]

  • (2003). Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. [Link]

  • (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. [Link]

Sources

Exploratory

Decoding the Nitrophenyl Thiazole Scaffold: Pharmacophore Modeling, Synthesis, and Multi-Target Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The 1,3-thiazole ring, particularly when functionalized with a nitrophenyl moiety,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The 1,3-thiazole ring, particularly when functionalized with a nitrophenyl moiety, represents a highly privileged scaffold in modern medicinal chemistry. Its robust electronic properties, coupled with its capacity for diverse non-covalent interactions (hydrogen bonding,


 stacking), make it an ideal candidate for targeting complex biological systems. This whitepaper provides a comprehensive, expert-level guide to the pharmacophore modeling, synthesis, and biological validation of nitrophenyl thiazole derivatives, emphasizing the mechanistic causality behind each experimental phase.

The Nitrophenyl Thiazole Pharmacophore: Structural and Electronic Rationale

The thiazole core contains both a nitrogen atom (a strong hydrogen bond acceptor) and a sulfur atom (hydrophobic and highly polarizable), granting it immense structural versatility[1]. When conjugated with a nitrophenyl group, the scaffold undergoes critical electronic modulation.

The strongly electron-withdrawing nitro group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) depletes electron density from the phenyl ring. This electron deficiency enhances the ring's potential for parallel or T-shaped 

stacking with electron-rich aromatic residues (e.g., Tyrosine or Tryptophan) within a target protein's active site[2]. Furthermore, the oxygen atoms of the nitro group serve as potent hydrogen bond acceptors, anchoring the molecule deeply within polar binding pockets.

Multi-Target Biological Profiling and QSAR

Nitrophenyl thiazoles exhibit pleiotropic biological activities, acting as potent inhibitors against microbial enzymes, cholinesterases, and monoamine oxidases. The table below summarizes recent quantitative structure-activity relationship (QSAR) data across various therapeutic targets.

Scaffold / DerivativePrimary TargetKey SubstituentQuantitative Activity (ICngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

/ MIC)
Reference
Furan-thiazole hydrazone (4a) M. tuberculosis CYP514-nitrophenylMIC = 3.12 μg/mL
Thiophene-thiazole (4a) Lanosterol 14

-demethylase
4-nitrophenylDocking Score = -8.715 kcal/mol[3]
Pyrazoline-thiazole (3f) Acetylcholinesterase (AChE)4-nitrophenylIC

= 0.382 μM
[4]
Thiazol-2-ylhydrazone (M1) Monoamine oxidase B (MAO-B)3-nitrophenylHigh predicted pIC

[2]
Thiazole-methylsulfonyl (2a) Carbonic Anhydrase (hCA I/II)4-nitrophenylPotent hCA enzyme inhibition[5]

Computational Workflow: Pharmacophore Modeling & Virtual Screening

To rationally design next-generation nitrophenyl thiazoles, computational modeling is indispensable. A robust pharmacophore model must capture the spatial arrangement of steric and electronic features necessary for optimal receptor binding.

PharmacophoreWorkflow DataPrep 1. Dataset Curation (Active/Inactive Nitrophenyl Thiazoles) FeatureExt 2. Feature Extraction (HBA, HBD, Hydrophobic, Aromatic) DataPrep->FeatureExt ModelGen 3. Pharmacophore Model Generation (Ligand-Based / Structure-Based) FeatureExt->ModelGen Validation 4. Model Validation (Decoy Database, ROC Curve Analysis) ModelGen->Validation VirtualScreen 5. Virtual Screening (Database Filtering & Docking) Validation->VirtualScreen Validated Model LeadOpt 6. Lead Optimization & Synthesis (Hantzsch Thiazole Synthesis) VirtualScreen->LeadOpt Hit Compounds BioAssay 7. In vitro Biological Assays (Enzyme Inhibition / Antimicrobial) LeadOpt->BioAssay BioAssay->DataPrep QSAR Feedback Loop

Caption: End-to-end pharmacophore modeling and experimental validation workflow.

Protocol 1: Structure-Based Pharmacophore Modeling and Validation
  • Dataset Curation & Conformational Generation: Assemble a library of known active and inactive nitrophenyl thiazole derivatives.

    • Causality: Generating low-energy 3D conformations is critical because the bioactive conformation often differs significantly from the global energy minimum in a vacuum.

  • Feature Extraction: Map the core interacting features. For nitrophenyl thiazoles, this typically includes:

    • One Hydrogen Bond Acceptor (HBA) at the thiazole nitrogen.

    • One HBA at the nitro group oxygen atoms.

    • Two Aromatic Ring (AR) features (the thiazole and phenyl rings).

    • One Hydrophobic (HY) feature (often a substituent on the C2 or C4 position of the thiazole).

  • Model Generation & Refinement: Use algorithms like CoMSIA (Comparative Molecular Similarity Indices Analysis) to generate 3D contour maps defining steric, electrostatic, and hydrophobic fields[2].

  • Validation via Decoy Enrichment: Screen the generated model against a decoy database (e.g., DUD-E)[3].

    • Causality (Self-Validation): Decoys possess similar physical properties to active ligands but different topologies. Calculating the Receiver Operating Characteristic (ROC) curve ensures the model's high specificity (avoiding false-positive enrichment) and sensitivity (identifying true actives).

Experimental Validation: Synthesis and Characterization

Translating in silico hits to in vitro reality requires robust synthetic pathways. The Hantzsch thiazole synthesis remains the gold standard for constructing these scaffolds due to its high atom economy and modularity.

Protocol 2: One-Pot Synthesis of (E)-2-(Hydrazinyl)-4-(nitrophenyl)thiazole Derivatives

Objective: Synthesize functionalized nitrophenyl thiazoles via a multi-component condensation reaction[3].

  • Intermediate Formation: Dissolve a substituted thiosemicarbazide (0.01 mol) and an aldehyde/ketone (0.01 mol) in 20 mL of absolute ethanol[3].

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Causality: The acid catalyzes the formation of the intermediate thiosemicarbazone by protonating the carbonyl oxygen, making it highly electrophilic for nucleophilic attack by the hydrazine moiety[3]. Stir at 80 °C for 45 minutes.

  • Cyclization (Hantzsch Reaction): Incrementally add 2-bromo-1-(4-nitrophenyl)ethan-1-one (0.01 mol) to the reaction mixture[6].

    • Causality: The sulfur atom of the thiosemicarbazone attacks the

      
      -carbon of the 
      
      
      
      -haloketone. This is followed by intramolecular cyclization and the elimination of water and HBr, driving the thermodynamic formation of the stable, aromatic 1,3-thiazole ring[1].
  • Purification: Reflux for 3-4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC). Filter the precipitated product while hot, wash sequentially with cold ethanol, and recrystallize[7].

  • Characterization: Confirm the structure via FT-IR (thiazole C=N stretch ~1608 cm

    
    ), 
    
    
    
    H NMR (thiazole C5-H singlet ~7.80 ppm), and HRMS[5][8].

In Vitro Biological Evaluation: Enzyme Inhibition

To validate the computational predictions, precise biochemical assays must be conducted. The following protocol outlines the evaluation of these scaffolds against Acetylcholinesterase (AChE), a primary target for Alzheimer's disease therapeutics[4].

Protocol 3: Microplate Assay for Acetylcholinesterase (AChE) Inhibition

Objective: Determine the half-maximal inhibitory concentration (IC


) of the synthesized nitrophenyl thiazoles.
  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0). Dissolve the test compounds in DMSO (maintaining a final DMSO concentration <1% to prevent solvent-induced enzyme denaturation).

  • Incubation: In a 96-well microplate, combine 140 μL of buffer, 20 μL of AChE enzyme solution, and 20 μL of the test compound. Incubate at 25 °C for 15 minutes.

    • Causality (Self-Validation): Pre-incubation is mandatory. It allows the inhibitor to establish thermodynamic equilibrium binding with the enzyme's active site before the competing substrate is introduced, preventing skewed kinetic readouts.

  • Reaction Initiation: Add 10 μL of acetylthiocholine iodide (ATCI, the substrate) and 10 μL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Kinetic Measurement: Measure absorbance at 412 nm continuously for 10 minutes using a microplate reader.

    • Causality: Thiocholine, the byproduct of ATCI hydrolysis, reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion. The rate of color formation is directly proportional to the residual enzyme activity[4].

  • Data Analysis: Calculate percent inhibition relative to a vehicle control and determine the IC

    
     using non-linear regression analysis.
    

Mechanistic Insights and Structure-Activity Relationships (SAR)

The exact positioning of the nitro group on the phenyl ring is a critical determinant of biological activity. For instance, in cholinesterase inhibitors, shifting the nitro group from the para to the meta or ortho position drastically alters the spatial geometry. This shift can reduce the molecule's ability to span both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE simultaneously, leading to a drop in efficacy[4]. Conversely, in MAO-B inhibitors, the 3-nitrophenyl (meta) substitution provides optimal alignment within the hydrophobic bipartite cavity of the enzyme, forming crucial interactions with the Tyr398 and Tyr435 residues[2].

Conclusion

The nitrophenyl thiazole scaffold is a highly tunable, privileged pharmacophore. By rigorously integrating 3D pharmacophore modeling, molecular dynamics, and optimized Hantzsch synthetic protocols, researchers can systematically navigate vast chemical spaces to discover potent, selective, and multi-targeting therapeutic agents.

References

  • Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis Source: RSC Advances URL:[Link][9]

  • Harnessing thiazole chemistry for antifungal strategies through an experimental and computational chemistry approach: anti-biofilm, molecular docking, dynamics, and DFT analysis Source: RSC Advances URL:[Link][3]

  • Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer's Disease Source: PMC / NIH URL:[Link][4]

  • Computational Study of Potential MAO-B Inhibitors Based on 4-(3-Nitrophenyl) Thiazol-2-ylhydrazone Source: ResearchGate URL:[Link][2]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene Source: PMC / NIH URL:[Link][6]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials Source: PMC / NIH URL:[Link][5]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents Source: MDPI URL:[Link][10]

  • Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives Source: Biointerface Research in Applied Chemistry URL:[Link][8]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives Source: RSC Advances URL:[Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Modular Synthesis of 4-(2-Nitrophenyl)-1,3-thiazole via Modified Hantzsch Protocol

Executive Summary & Strategic Analysis The synthesis of 4-(2-nitrophenyl)-1,3-thiazole presents a specific regiochemical challenge: establishing the thiazole core with a hydrogen atom at the C2 position (2-unsubstituted)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 4-(2-nitrophenyl)-1,3-thiazole presents a specific regiochemical challenge: establishing the thiazole core with a hydrogen atom at the C2 position (2-unsubstituted). While the classical Hantzsch synthesis using thioformamide (


) theoretically yields this target directly, thioformamide is notoriously unstable, hygroscopic, and difficult to handle in precise quantitative applications.

To ensure reproducibility, safety, and scalability , this guide recommends a Two-Stage Modular Protocol . This approach prioritizes the robust formation of the stable 2-aminothiazole intermediate, followed by a reductive deamination (diazotization-reduction). This strategy avoids the operational hazards of thioformamide while delivering superior overall yields and purity.

Core Reaction Pathway[1]
  • Cyclization: Condensation of 2-bromo-2'-nitroacetophenone with thiourea to form 4-(2-nitrophenyl)thiazol-2-amine.

  • Deamination: Diazotization of the amine followed by in situ reduction using hypophosphorous acid (

    
    ) to yield the final 2-unsubstituted thiazole.
    

G SM 2-Bromo-2'-nitroacetophenone Inter Intermediate: 4-(2-Nitrophenyl)thiazol-2-amine SM->Inter Hantzsch Cyclization Reagent1 Thiourea (EtOH, Reflux) Reagent1->Inter Product Target: 4-(2-Nitrophenyl)-1,3-thiazole Inter->Product Sandmeyer Reduction Reagent2 NaNO2 / H3PO2 (Diazotization-Reduction) Reagent2->Product

Figure 1: Strategic synthetic pathway utilizing the robust 2-amino intermediate to bypass unstable thioformamide reagents.

Critical Reagents & Material Specifications

The quality of the starting material is paramount, particularly for the ortho-substituted nitro derivative, where steric hindrance can impact cyclization kinetics.

ReagentCAS RegistryFunctionPurity Requirement
2-Bromo-2'-nitroacetophenone 6851-99-6Substrate>97% (HPLC); Free of non-brominated ketone.
Thiourea 62-56-6Cyclization Agent>99%; Dry (hygroscopic).
Hypophosphorous Acid (

)
6303-21-5Reducing Agent50% wt. aq. solution.
Sodium Nitrite (

)
7632-00-0Diazotization>99%; ACS Reagent.
Ethanol (Absolute) 64-17-5SolventAnhydrous preferred for Step 1.

Detailed Experimental Protocols

Stage I: Hantzsch Cyclization to 4-(2-Nitrophenyl)thiazol-2-amine

This step leverages the high nucleophilicity of thiourea to overcome the steric bulk of the ortho-nitro group.

Mechanism: The sulfur atom of thiourea attacks the


-carbon of the bromoketone (S_N2), forming an isothiouronium intermediate which rapidly cyclizes and dehydrates to the aromatic thiazole.
Protocol Steps:
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromo-2'-nitroacetophenone (2.44 g, 10.0 mmol) in absolute ethanol (30 mL).

  • Addition: Add thiourea (0.84 g, 11.0 mmol, 1.1 equiv) in a single portion.

    • Note: A slight excess of thiourea ensures complete consumption of the lachrymatory bromoketone.

  • Reaction: Heat the mixture to reflux (

    
    C) with vigorous stirring.
    
    • Observation: The solution will typically turn clear, followed by the precipitation of the hydrobromide salt of the product within 30–60 minutes.

    • Duration: Maintain reflux for 2–3 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

  • Isolation (Free Base Formation):

    • Cool the mixture to room temperature.

    • Concentrate the solvent to ~10 mL under reduced pressure.

    • Pour the residue into ice-cold water (50 mL) and basify to pH 8–9 using saturated aqueous

      
       or 10% 
      
      
      
      .
    • Critical: The yellow precipitate (free amine) must be filtered, washed copiously with water (to remove excess thiourea), and dried under vacuum at 45

      
      C.
      

Expected Yield: 85–92% Characterization (Step 1):

  • Appearance: Yellow crystalline solid.[1]

  • MS (ESI): m/z 222.0

    
    .
    
Stage II: Reductive Deamination (Sandmeyer-Type)

This stage removes the amino group to yield the 2-unsubstituted thiazole. The amino group is diazotized to a diazonium salt, which is immediately reduced by hypophosphorous acid.

Protocol Steps:
  • Solubilization: In a 100 mL beaker, suspend the 2-aminothiazole intermediate (1.11 g, 5.0 mmol) in hypophosphorous acid (10 mL, 50% aq. solution).

    • Tip: If solubility is poor, add a minimal amount of acetic acid (2–3 mL) as a co-solvent.

  • Cooling: Place the beaker in an ice/salt bath and cool to 0–5

    
    C.
    
  • Diazotization: Dropwise, add a solution of sodium nitrite (0.69 g, 10.0 mmol, 2.0 equiv) in water (3 mL) over 15 minutes.

    • Safety: Evolution of nitrogen gas (

      
      ) and brown 
      
      
      
      fumes will occur. Perform in a fume hood.
    • Temperature Control: Maintain internal temperature <10

      
      C to prevent decomposition of the diazonium intermediate into a phenol.
      
  • Reduction & Workup:

    • Stir at 0

      
      C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 12 hours (overnight).
      
    • Neutralize the reaction mixture with 20% NaOH (carefully, exothermic) and extract with Dichloromethane (

      
       mL).
      
    • Dry organic layers over

      
      , filter, and concentrate.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 90:10 to 80:20).

Expected Yield: 65–75% Final Product: 4-(2-Nitrophenyl)-1,3-thiazole.

Process Workflow & Logic

Workflow cluster_0 Stage I: Cyclization cluster_1 Stage II: Deamination Step1 Dissolve Bromoketone in Ethanol Step2 Add Thiourea (1.1 eq) Reflux 3h Step1->Step2 Step3 Basify (NaHCO3) Filter Precipitate Step2->Step3 Step4 Suspend Amine in H3PO2 Cool to 0°C Step3->Step4 Dried Intermediate Step5 Add NaNO2 (aq) Dropwise (Control Exotherm) Step4->Step5 Step6 Warm to RT (12h) N2 Evolution Step5->Step6 Step7 Extract (DCM) & Purify Step6->Step7

Figure 2: Operational workflow emphasizing the sequential isolation and temperature-controlled deamination steps.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield in Step 1 Incomplete reaction due to steric hindrance of 2-nitro group.Extend reflux time to 6 hours; ensure Ethanol is anhydrous to prevent hydrolysis of the bromoketone.
Sticky/Tar Product in Step 2 Rapid addition of Nitrite; Temperature spike >10°C.Add

subsurface; strictly maintain 0–5°C; ensure efficient stirring to disperse

gas.
Phenol Byproduct Hydrolysis of diazonium salt before reduction.Increase concentration of

; ensure anhydrous conditions if possible (use organic nitrite esters like t-BuONO in THF as an alternative).

References

  • BenchChem. (2025).[2][3] An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. Retrieved from

  • Organic Chemistry Portal. (2025). Synthesis of Thiazoles: Hantzsch Thiazole Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2015). Thiazole formation through a modified Gewald reaction. Retrieved from

  • Molecules. (2017).[4] Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Retrieved from

  • ResearchGate. (2025). Ultrasound-Promoted Synthesis of α-Thiocyanoketones via Enaminone C-C Bond Cleavage and Tunable One-Pot Access to 4-Aryl-2-aminothiazoles. Retrieved from

Sources

Application

Application Note: Precision Functionalization of 4-(2-Nitrophenyl)-1,3-thiazole at the C2 Position

Executive Summary & Strategic Analysis The functionalization of 4-(2-nitrophenyl)-1,3-thiazole presents a distinct chemoselective challenge in medicinal chemistry. This scaffold combines an electron-deficient heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The functionalization of 4-(2-nitrophenyl)-1,3-thiazole presents a distinct chemoselective challenge in medicinal chemistry. This scaffold combines an electron-deficient heterocycle with a sterically demanding, redox-sensitive ortho-nitroaryl substituent.

While the C5 position of thiazole is classically susceptible to electrophilic aromatic substitution (SEAr), the C2 position is the primary target for bioisosteric replacement and pharmacokinetic tuning. However, standard C2-lithiation strategies (e.g., n-BuLi) are contraindicated due to the incompatibility of the nitro group (redox degradation and nucleophilic attack).

This guide details two field-proven, non-cryogenic protocols for C2-functionalization that preserve the nitro moiety:

  • Regioselective C2-Arylation via Pd/Cu-co-catalyzed C–H activation (CMD mechanism).

  • C2-Alkylation via Silver-catalyzed Minisci radical substitution.

Chemoselectivity Landscape

The reactivity of the thiazole core is dictated by the interplay between acidity and electrophilicity:

  • C2 Position (Target): High acidity (pKa ~29 in DMSO) and low electron density (C=N character). Favors Concerted Metalation-Deprotonation (CMD) and Nucleophilic Radical Attack .

  • C5 Position (Competitor): Higher electron density. Favors Electrophilic Palladation and SEAr.

  • Nitro Group (Constraint): Precludes organolithium/Grignard reagents; requires oxidative or neutral transition metal catalysis.

Decision Framework & Workflow

The following logic gate determines the optimal protocol based on the desired functional group introduction.

G Start Target: C2-Functionalization of 4-(2-Nitrophenyl)thiazole Decision Desired Modification? Start->Decision Arylation C2-Arylation (Biaryl formation) Decision->Arylation Aryl Group Alkylation C2-Alkylation (Methyl, Ethyl, Cycloalkyl) Decision->Alkylation Alkyl Group MethodA Protocol A: Pd/Cu Co-Catalysis Mechanism: CMD / C-H Activation Reagents: Pd(OAc)2, CuI, Cs2CO3 Arylation->MethodA MethodB Protocol B: Minisci Reaction Mechanism: Radical Substitution Reagents: R-COOH, AgNO3, K2S2O8 Alkylation->MethodB OutcomeA Product: 2-Aryl-4-(2-nitrophenyl)thiazole MethodA->OutcomeA OutcomeB Product: 2-Alkyl-4-(2-nitrophenyl)thiazole MethodB->OutcomeB

Figure 1: Strategic decision tree for selecting the appropriate C2-functionalization pathway.

Protocol A: Pd/Cu-Catalyzed C2-Arylation (C-H Activation)

Rationale

Standard Pd-catalyzed arylation often yields mixtures of C2 and C5 products. To enforce C2 selectivity, we utilize a Copper(I) co-catalyst . The copper species activates the acidic C2-H bond via a base-assisted cupration (likely forming a transient Thiazole-2-Cu species), which then transmetalates to Palladium. This bypasses the electrophilic palladation pathway that favors C5.

Reagents & Equipment
  • Substrate: 4-(2-Nitrophenyl)-1,3-thiazole (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv) (Note: Aryl Bromides require higher temps)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Co-Catalyst: CuI (10 mol%) or Cu(TFA)₂

  • Ligand: PPh₃ (10 mol%) or 1,10-Phenanthroline (for difficult substrates)

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄

  • Solvent: DMF or DMA (Anhydrous, sparged with Argon)

  • Atmosphere: Argon balloon

Step-by-Step Methodology
  • Setup: In a glovebox or under active Argon flow, charge a defined pressure tube (e.g., 15 mL sealed tube) with the thiazole substrate (1.0 mmol, 206 mg), Aryl Iodide (1.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), CuI (19 mg, 0.1 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Solvation: Add anhydrous DMF (5.0 mL). If using PPh₃, add it at this stage (26 mg, 0.1 mmol).

  • Degassing: Sparge the mixture with Argon for 5 minutes. Seal the tube with a Teflon-lined cap.

  • Reaction: Heat the reaction block to 120 °C for 12–16 hours.

    • Checkpoint: The solution typically turns dark brown/black.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.

  • Extraction: Wash the filtrate with water (3 x 15 mL) to remove DMF (critical for preventing streaking on columns). Wash with Brine (1 x 15 mL). Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient). The C2-arylated product is typically less polar than the starting material.

Key Success Factor: The use of Cs₂CO₃ is critical. Weaker bases (e.g., K₂CO₃) often result in lower conversion due to the inefficient deprotonation of the C2-H in the CMD transition state.

Protocol B: Minisci C2-Alkylation (Radical Substitution)

Rationale

The Minisci reaction generates nucleophilic alkyl radicals from carboxylic acids. These radicals selectively attack the most electron-deficient position of the heterocycle. In the thiazole ring, the C2 position (flanked by N and S) is the most electrophilic site, ensuring high regioselectivity over C5. The oxidative conditions are compatible with the nitro group.

Reagents & Equipment
  • Substrate: 4-(2-Nitrophenyl)-1,3-thiazole (1.0 equiv)

  • Radical Source: Alkyl Carboxylic Acid (2.0–3.0 equiv) (e.g., Pivalic acid, Cyclopropanecarboxylic acid)

  • Catalyst: AgNO₃ (20 mol%)

  • Oxidant: (NH₄)₂S₂O₈ (Ammonium Persulfate) (2.0 equiv)

  • Solvent: DCM/Water (biphasic) or TFA/Water (for solubility)

  • Temperature: 40–60 °C

Step-by-Step Methodology
  • Preparation: Dissolve 4-(2-nitrophenyl)-1,3-thiazole (0.5 mmol, 103 mg) in DCM (2.0 mL).

  • Aqueous Phase: In a separate vial, dissolve AgNO₃ (17 mg, 0.1 mmol) and (NH₄)₂S₂O₈ (228 mg, 1.0 mmol) in distilled water (2.0 mL).

  • Radical Precursor: Add the Alkyl Carboxylic Acid (1.5 mmol) to the organic (DCM) phase.

    • Note:

Method

Streamlined One-Pot Synthesis of 2,4-Disubstituted Thiazoles from Thioamides and α-Haloketones

An Application Guide for Drug Development Professionals Introduction: The Central Role of the Thiazole Scaffold The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a privileged sca...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Drug Development Professionals

Introduction: The Central Role of the Thiazole Scaffold

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and drug development.[1] This structural motif is integral to a wide array of natural products and synthetic pharmaceuticals, including vitamin B1, antivirals, and anticancer agents.[2][3][4] The diverse biological activities exhibited by 2,4-disubstituted thiazoles, in particular, have made them a focal point of intensive research.[5]

Traditionally, the synthesis of these compounds has relied on multi-step procedures. The advent of one-pot methodologies, however, represents a significant advancement in efficiency, economy, and sustainability. By combining multiple reaction steps into a single, uninterrupted sequence, one-pot synthesis minimizes solvent waste, reduces purification steps, and shortens overall production time. This application note provides a detailed protocol and technical insights for the robust one-pot synthesis of 2,4-disubstituted thiazoles, leveraging the classic Hantzsch thiazole synthesis pathway.[6][7]

Mechanistic Rationale: The Hantzsch Pathway

The cornerstone of this synthesis is the Hantzsch reaction, a reliable and high-yielding method for constructing the thiazole ring.[7] The one-pot process proceeds through a well-understood cascade of reactions, where the aromaticity of the final thiazole product serves as the thermodynamic driving force.[8]

The mechanism can be dissected into three primary stages:

  • S-Alkylation: The reaction initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic α-carbon of the α-haloketone. This bimolecular nucleophilic substitution (SN2) reaction forms an isothioamide salt intermediate.[8] The choice of a good leaving group on the ketone (typically bromine or chlorine) is critical for this first step to proceed efficiently.[9]

  • Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This key cyclization step forms a five-membered heterocyclic intermediate, a hydroxythiazoline.[7]

  • Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of a stable, aromatic 2,4-disubstituted thiazole ring.[8]

This mechanistic understanding informs the choice of reagents and conditions, ensuring the reaction cascade proceeds smoothly toward the desired product.

Visualized Workflow: One-Pot Synthesis

The following diagram illustrates the streamlined workflow for the one-pot synthesis of 2,4-disubstituted thiazoles.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis Reagents Weigh Thioamide (1.0 eq) & α-Haloketone (1.0 eq) Solvent Add Solvent (e.g., Ethanol) Reagents->Solvent Stir Stir at RT to Reflux (Monitor by TLC) Solvent->Stir Cool Cool to Room Temperature Stir->Cool Neutralize Pour into Weak Base (e.g., 5% NaHCO₃ aq.) Cool->Neutralize Filter Filter Precipitate Neutralize->Filter Wash Wash Solid with Water Filter->Wash Dry Dry Product Wash->Dry Purify Purify via Recrystallization or Column Chromatography Dry->Purify Characterize Characterize (NMR, MS, IR) Purify->Characterize

Caption: General workflow for one-pot thiazole synthesis.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the synthesis of 2,4-diphenylthiazole as a representative example. It can be adapted for various substituted thioamides and α-haloketones.

Materials & Equipment:

  • Reagents: 2-Bromoacetophenone, Thiobenzamide, Ethanol (absolute), Sodium Bicarbonate (NaHCO₃), Deionized Water, Dichloromethane (DCM), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, thin-layer chromatography (TLC) plates (silica gel), Buchner funnel and flask, standard laboratory glassware, rotary evaporator.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine thiobenzamide (1.37 g, 10 mmol, 1.0 eq) and 2-bromoacetophenone (1.99 g, 10 mmol, 1.0 eq).

  • Solvation: Add absolute ethanol (40 mL) to the flask. The choice of ethanol is strategic; it effectively dissolves the reactants while being a polar protic solvent that facilitates the SN2 and cyclization steps.

  • Reaction: Stir the mixture at room temperature and gently heat to reflux (approx. 78°C). The reaction progress should be monitored every 30 minutes by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting materials.

  • Workup - Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Pour the ethanolic solution slowly into a beaker containing 150 mL of a cold, aqueous 5% sodium bicarbonate solution while stirring. The weak base neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction, which causes the poorly water-soluble thiazole product to precipitate out of solution.[7]

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water (3 x 30 mL) to remove any inorganic salts.

  • Drying: Allow the collected solid to air-dry on the filter paper, then transfer it to a watch glass for further drying in a desiccator or a low-temperature vacuum oven.

Purification:

  • Recrystallization: The crude product can often be purified to a high degree by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Column Chromatography: For products that are oils or do not crystallize easily, purification by silica gel column chromatography is recommended.[10][11] A gradient of ethyl acetate in hexanes is typically effective.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques.[12][13]

  • ¹H NMR: Expect signals for the aromatic protons and a characteristic singlet for the C5-H of the thiazole ring (typically δ 7.0-8.0 ppm).

  • ¹³C NMR: Look for signals corresponding to the aromatic carbons and the carbons of the thiazole ring (C2, C4, C5).

  • Mass Spectrometry (MS): Confirm the molecular weight of the product via the [M+H]⁺ or M⁺ peak.[5]

  • Infrared (IR) Spectroscopy: Identify characteristic C=N and C=C stretching frequencies of the thiazole ring.

Substrate Scope and Modern Variations

The true utility of this one-pot synthesis lies in its broad applicability to a wide range of substrates. The reaction is tolerant of diverse functional groups on both the thioamide and the α-haloketone precursors.

EntryR¹ (from α-Haloketone)R² (from Thioamide)ConditionsYield (%)Reference
1PhenylPhenylEtOH, Reflux~95%[13]
24-NitrophenylPhenylGrinding, RT, 5 min92%[14]
34-MethoxyphenylPhenylGrinding, RT, 5 min93%[14]
4PhenylMethylEtOH, RefluxGood[13]
5DecylPhenylAu(I) catalyst, DCM, RT91%[15][16]
6Phenyl2-FurylAu(I) catalyst, DCM, RT65%[1][15]
7Substituted ArylBenzylUltrasound, Lipase, H₂O85-96%[12]

Causality Behind Yield Variations:

  • Electronic Effects: Aryl groups on the α-haloketone bearing electron-withdrawing groups (e.g., -NO₂) often lead to excellent yields, as they enhance the electrophilicity of the α-carbon, accelerating the initial SN2 step.[12][14] Conversely, electron-donating groups (e.g., -OCH₃) can slightly decrease the reaction rate but still provide high yields.[12][14]

  • Steric Hindrance: While the reaction is robust, highly hindered thioamides or α-haloketones may require longer reaction times or more forcing conditions.

Modern Methodological Enhancements: To align with the principles of green chemistry and further improve efficiency, several modern variations have been developed:

  • Ultrasound and Microwave Assistance: The use of ultrasonic irradiation or microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields.[12][17][18]

  • Catalyst- and Solvent-Free Conditions: For certain substrates, the reaction can be performed by simply grinding the solid reactants together at room temperature, offering a highly eco-friendly alternative.[14]

  • Biocatalysis: Recent studies have shown that enzymes like lipase can effectively catalyze the reaction in aqueous media, presenting a green and sustainable approach.[12]

Conclusion and Outlook

The one-pot synthesis of 2,4-disubstituted thiazoles via the Hantzsch pathway is a powerful and versatile tool for medicinal chemists and drug development professionals. Its operational simplicity, high yields, and broad substrate scope make it an indispensable method for accessing this critical heterocyclic scaffold. By understanding the underlying mechanism and embracing modern enhancements such as ultrasound or solvent-free conditions, researchers can rapidly and efficiently generate diverse libraries of thiazole derivatives for biological screening, accelerating the discovery of new therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Mahaur, P., Rajput, K., Singh, V., Srivastava, V., & Singh, S. (2024). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. RSC Advances. Published July 05, 2024.
  • Pendiukh, V. V., Yakovleva, H. V., Stadniy, I. A., Pashenko, O. E., Volovenko, O. B., Rozhenko, A. B., Ryabukhin, S. V., & Volochnyuk, D. M. (2024).
  • Ding, Q., Zhu, D., Jin, H., Chen, J., Ding, J., & Wu, H. (2011). Eco-Friendly One-Pot Synthesis of 2,4-Disubstituted Thiazoles by Grinding Under Catalyst- and Solvent-Free Conditions.
  • Yu, Y., Chen, H., Wang, L., Chen, X., & Fu, B. (2009). A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. Molecules, 14(12), 4858–4865.
  • Tzarka, D., Pontiki, E., & Hadjipavlou-Litina, D. (2020). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Medicinal Chemistry Research, 29, 1339–1353.
  • Aouad, M. R., Bardaweel, S. K., Al-Sanea, M. M., Shaheen, E., & Hassan, T. H. (2017).
  • Wu, H., Wang, D., Zhang, F., & Wan, B. (2016). Highly Efficient One-Pot Synthesis of 2,4-Disubstituted Thiazoles Using Au(I)
  • ResearchGate. (2016). One-pot synthesis of 2,4-disubstituted thiazoles.
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Kumar, A., Kumar, V., & Kumar, S. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Scientific Reports, 7(1), 4272.
  • Wang, Y., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. Published March 22, 2024.
  • Patel, H. R., & Patel, V. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Asian Journal of Chemistry, 34(11), 2915-2918.
  • de Oliveira, R. B., et al. (2005). Synthesis of 2,4-Disubstituted Thiazole Combinatorial Unit on Solid-Phase: Microwave Assisted Conversion of Alcohol to Amine Monitored by FT-IR. Journal of the Brazilian Chemical Society, 16(3A), 477-481.
  • Khlebnikov, A. F., et al. (2026). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molecules, 31(5), 903.
  • Shamsuzzaman, et al. (2017). Microwave-assisted one pot synthesis, characterization, biological evaluation and molecular docking studies of steroidal thiazoles. Journal of Photochemistry and Photobiology B: Biology, 166, 203-211.
  • ResearchGate. (n.d.). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis.
  • AccScience Publishing. (2025).
  • ResearchGate. (2025). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea.
  • Academia.edu. (n.d.). Reinvestigation of a modified Hantzsch thiazole synthesis.
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • ACS Omega. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Published March 12, 2024.
  • G., M. P., et al. (2025).
  • El-Metwaly, N. M., et al. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 26(14), 4216.
  • DergiPark. (2022). Synthesis and in silico evaluation of some new 2,4-disubstituted thiazole derivatives. European Journal of Life Sciences, 1(1), 8-19.
  • SciSpace. (2016). Highly Efficient One-Pot Synthesis of 2,4-Disubstituted Thiazoles Using Au(I)
  • Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis.
  • Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. (2025). Journal of Chemical Sciences.
  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis.
  • Academia.edu. (n.d.). Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Cyclization of 4-(2-Nitrophenyl)-1,3-thiazole

Welcome to the Technical Support Center for the synthesis of 4-(2-Nitrophenyl)-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Hant...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(2-Nitrophenyl)-1,3-thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Hantzsch thiazole synthesis, particularly when dealing with electron-deficient substrates. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your target compound.

Introduction to the Challenge

The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, valued for its robustness in creating the thiazole ring from an α-haloketone and a thioamide.[1] However, when synthesizing 4-(2-Nitrophenyl)-1,3-thiazole, the presence of the strongly electron-withdrawing nitro group at the ortho position of the phenyl ring introduces specific challenges that can lead to diminished yields and the formation of unwanted byproducts. This guide will address these issues head-on, providing you with the technical insights to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my 4-(2-Nitrophenyl)-1,3-thiazole synthesis consistently low?

Low yields in this specific Hantzsch synthesis are often attributed to the electronic effects of the ortho-nitro group. This group deactivates the carbonyl carbon of the 2-nitro-phenacyl bromide, making it less electrophilic and slowing down the initial nucleophilic attack by the thioamide. Furthermore, the steric hindrance from the ortho-nitro group can impede the approach of the thioamide.

Q2: What are the common side products I should be aware of?

The primary side products can include unreacted starting materials and the formation of isomeric impurities, such as 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[2] Additionally, self-condensation of the α-haloketone or decomposition of the thioamide under harsh reaction conditions can contribute to a complex reaction mixture.

Q3: How does the choice of solvent impact the reaction?

The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Protic solvents like ethanol or methanol are commonly used and generally effective. However, for challenging substrates like 2-nitro-phenacyl bromide, a more polar aprotic solvent such as dimethylformamide (DMF) might be beneficial to enhance the solubility of the starting materials and facilitate the reaction.

Q4: Can I use a catalyst to improve the reaction?

Yes, the use of a catalyst can be advantageous. While the traditional Hantzsch synthesis is often performed without a catalyst, for less reactive substrates, a mild base or an acid catalyst can be employed to promote the reaction. For instance, a catalytic amount of a non-nucleophilic base like triethylamine can be used to facilitate the deprotonation of the thioamide, increasing its nucleophilicity.

Q5: Is it possible to run this reaction under solvent-free conditions?

Solvent-free conditions, often coupled with microwave irradiation, have been successfully applied to the Hantzsch synthesis and can lead to shorter reaction times and improved yields.[3] This approach can be particularly effective for driving the reaction to completion with challenging substrates.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 4-(2-Nitrophenyl)-1,3-thiazole.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Insufficient reaction temperature. 2. Poor solubility of starting materials. 3. Deactivated α-haloketone due to the electron-withdrawing nitro group.1. Gradually increase the reaction temperature while monitoring for decomposition. Refluxing in a suitable solvent is a common starting point. 2. Switch to a more polar solvent like DMF to ensure complete dissolution of both the 2-nitro-phenacyl bromide and the thioamide. 3. Consider using a slight excess of the thioamide (1.1-1.2 equivalents) to push the equilibrium towards product formation. The addition of a catalytic amount of a non-nucleophilic base can also enhance the nucleophilicity of the thioamide.
Formation of Multiple Products/Impurities 1. Side reactions due to harsh conditions. 2. Impure starting materials. 3. Isomer formation.1. Avoid excessively high temperatures or prolonged reaction times which can lead to decomposition. Monitor the reaction closely by TLC. 2. Ensure the purity of your 2-nitro-phenacyl bromide and thioamide. Recrystallize or purify by column chromatography if necessary. 3. Maintain a neutral or slightly basic pH to minimize the formation of 2-imino-2,3-dihydrothiazole isomers.
Difficulty in Product Isolation and Purification 1. The product may be soluble in the reaction mixture. 2. The product may be an oil instead of a solid. 3. Co-precipitation of impurities.1. After completion, cool the reaction mixture and try to induce precipitation by adding a non-solvent like water or hexane. 2. If an oil forms, attempt to triturate it with a suitable solvent to induce crystallization. If this fails, column chromatography is the recommended purification method. 3. If the precipitated product is impure, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is necessary. A preliminary wash with a solvent that dissolves the impurities but not the product can be effective.

Experimental Protocols

Protocol 1: Standard Hantzsch Synthesis of 4-(2-Nitrophenyl)-1,3-thiazole

This protocol outlines a standard procedure that can be optimized based on the troubleshooting guide above.

Materials:

  • 2-Nitro-α-bromoacetophenone (1.0 eq)

  • Thioamide (e.g., thioacetamide or thiourea) (1.1 eq)

  • Ethanol (or DMF)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitro-α-bromoacetophenone (1.0 eq) and the thioamide (1.1 eq) in ethanol.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

  • Extract the product into ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent.

Protocol 2: Microwave-Assisted Synthesis

This method can significantly reduce reaction times and improve yields.

Materials:

  • 2-Nitro-α-bromoacetophenone (1.0 eq)

  • Thioamide (1.1 eq)

  • Ethanol (or DMF) in a microwave-safe vessel

Procedure:

  • In a microwave-safe reaction vessel, combine 2-nitro-α-bromoacetophenone (1.0 eq) and the thioamide (1.1 eq) in a minimal amount of ethanol or DMF.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes). Monitor the reaction progress by TLC.

  • After completion, cool the vessel to room temperature.

  • Work up the reaction mixture as described in Protocol 1 (neutralization, extraction, and purification).

Visualizing the Process

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established mechanism.

Hantzsch_Mechanism reagents 2-Nitro-α-bromoacetophenone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-(2-Nitrophenyl)-1,3-thiazole intermediate2->product Dehydration

Caption: General mechanism of the Hantzsch thiazole synthesis.

Troubleshooting Workflow

A logical approach to troubleshooting can streamline the optimization process.

Troubleshooting_Workflow start Low Yield of 4-(2-Nitrophenyl)-1,3-thiazole check_temp Increase Reaction Temperature? start->check_temp check_solvent Change Solvent to DMF? check_temp->check_solvent No Improvement success Improved Yield check_temp->success Yes check_base Add Catalytic Base? check_solvent->check_base No Improvement check_solvent->success Yes check_microwave Use Microwave Synthesis? check_base->check_microwave No Improvement check_base->success Yes check_microwave->success Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
  • Katritzky, A. R.; Ostercamp, D. L.; Yousaf, T. I. The mechanisms of heterocyclic ring closures. Tetrahedron1987, 43 (22), 5171-5186.
  • Garden, S. J.; Guimaraes, C. R. W.; Correa, M. B.; de Oliveira, C. A. F.; Pinto, A. da C.; de Alencastro, R. B. Synthetic and theoretical studies on the reduction of electron withdrawing group conjugated olefins using the Hantzsch 1,4-dihydropyridine ester. J. Org. Chem.2003, 68 (23), 8815-8822.
  • Bhosale, R. S.; et al. An elegant one-pot approach for the synthesis of 2-(2-hydrazinyl)
  • Sharshira, E. M.; Hamada, N. M. M. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry2012, 2 (3), 69-73.
  • A review on the thiazole derivatives: Synthesis methods and biological activities. Malaysian Journal of Analytical Sciences2021, 25 (2), 257-267.
  • Pokhodylo, N. T.; Obushak, M. D. 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank2022, 2022 (3), M1398.
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega2024.
  • Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur.
  • Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • New methods for the rapid synthesis of thiazoles. University of Sussex. [Link]

  • Reactivity of N-(4-Nitrophenyl)propionohydrazonoyl Bromide. Synthesis and Antimicrobial Study of Thiadiazoles and 4,6-Dithia-1,2,9-triazaspiro-[4.4]-non-2-en-8-ones. Journal of the Chinese Chemical Society2021.
  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules2021, 26(11), 3298.
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega2024.
  • A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Tetrahedron Letters2014, 55(30), 4134-4137.
  • Sharshira, E. M.; Hamada, N. M. M. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry2012, 2(3), 69-73.
  • Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group Meeting. 2004.
  • Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction. Molecules2001, 6(7), 604-613.
  • A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. Canadian Journal of Chemistry2024.
  • Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences2015, 6(2), 718-726.
  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. R. Soc. open sci.2017, 4, 170222.

Sources

Optimization

Technical Support Center: Overcoming Nitrophenyl Thiazole Solubility Bottlenecks in Biological Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of nitrophenyl thiazoles—such as the broad-spectrum anti-infective nitaz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of nitrophenyl thiazoles—such as the broad-spectrum anti-infective nitazoxanide (NTX)—in in vitro biological assays.

These molecules are typically 1[1], meaning they suffer from notoriously poor aqueous solubility (often <10 µg/mL) and low permeability. The planar aromatic systems and strong intermolecular hydrogen bonding driven by the nitro-thiazole and amide moieties create a highly stable crystal lattice that strongly resists solvation. When these compounds are introduced into aqueous biological buffers from concentrated DMSO stocks, they rapidly nucleate and precipitate. This phenomenon not only reduces the bioavailable concentration—leading to false negatives—but also causes optical interference in colorimetric/fluorometric assays and non-specific binding to assay plates.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your assays become robust, self-validating systems.

Solubility Troubleshooting Workflow

SolubilityWorkflow Start Compound Precipitation in Aqueous Buffer Assess Assess Assay DMSO Tolerance Start->Assess HighDMSO Tolerance > 1% Use Co-solvents (DMSO + Tween-80) Assess->HighDMSO LowDMSO Tolerance < 1% Formulation Required Assess->LowDMSO Validate Validate Solubility: Nephelometry & DLS HighDMSO->Validate CD Host-Guest Complexation (HP-β-CD 1:1 Molar) LowDMSO->CD SD Solid Dispersion (Poloxamer 188) LowDMSO->SD CD->Validate SD->Validate

Decision workflow for resolving nitrophenyl thiazole solubility in biological assays.

Troubleshooting Guides & FAQs

Q1: My nitrophenyl thiazole derivative crashes out immediately when I dilute my 10 mM DMSO stock into the cell culture media. How can I prevent this? Causality & Solution: The sudden shift in the dielectric constant when moving from 100% DMSO to an aqueous buffer forces the hydrophobic thiazole out of solution, leading to supersaturation and rapid crystallization. If your cell line cannot tolerate >1% DMSO, you must alter the solvation dynamics.

  • Intermediate Serial Dilution: Never spike 100% DMSO directly into 100% aqueous buffer. Create an intermediate dilution cascade. Dilute the 10 mM stock into a 50/50 mixture of DMSO and a surfactant (e.g., 0.1% Tween-80), then dilute this intermediate into your assay buffer. The surfactant micelles lower the activation energy for maintaining the compound in a metastable supersaturated state.

  • pH Optimization: Nitazoxanide and similar derivatives often contain ionizable groups (like the amide nitrogen or phenolic hydroxyls found in 2[2]). Adjusting the assay buffer pH slightly can ionize the molecule, drastically improving solubility.

Q2: I am observing highly variable IC50 values across different runs of my enzymatic assay. The compound appears dissolved to the naked eye. What is going wrong? Causality & Solution: You are likely dealing with colloidal aggregation. Highly lipophilic drugs can 3[3]. These nanoparticles have diameters below the wavelength of visible light, making the solution appear optically clear. However, they sequester the active monomeric drug, reducing the effective concentration available to bind the target enzyme. Self-Validating Fix: Implement Dynamic Light Scattering (DLS) or a simple nephelometry (turbidity) read at 620 nm before running the assay. If nanoparticles are detected, you must shift the equilibrium back to monomers using host-guest complexation.

Q3: How do cyclodextrins solve the solubility issue without interfering with the biological target? Causality & Solution: Cyclodextrins (CDs), particularly hydroxypropyl-


-cyclodextrin (HP-

-CD), possess a hydrophilic exterior and a hydrophobic cavity. Molecular docking and phase solubility studies demonstrate that the highly hydrophobic1[1] via non-covalent van der Waals and hydrophobic interactions, forming a stable 1:1 inclusion complex. Because this is a dynamic equilibrium, the complex acts as a "molecular syringe," keeping the drug soluble in the bulk aqueous phase but releasing the free monomer when it partitions into the lipophilic pocket of the biological target or cell membrane.
Quantitative Data: Comparison of Solubility Enhancement Strategies

To provide a clear benchmark, the following table summarizes the expected solubility gains for nitazoxanide using various formulation strategies.

Formulation StrategyExcipient / MatrixPreparation MethodResulting Aqueous SolubilityFold Enhancement
Unformulated (Control) None (Pure Buffer pH 7.4)Direct dissolution~0.007 mg/mL1x
Co-solvent System 1% DMSO + 0.1% Tween-80Serial dilution~0.05 mg/mL~7x
Inclusion Complex HP-

-Cyclodextrin (1:1 Molar)
Co-precipitation>2.5 mg/mL>350x
Solid Dispersion Poloxamer 188 (1:0.5 Ratio)4[4]~3.31 mg/mL~470x
Step-by-Step Methodologies
Protocol 1: Preparation of HP-

-Cyclodextrin–Nitrophenyl Thiazole Inclusion Complexes

This protocol utilizes the 1[1] to force the nitro-thiazole moiety into the cyclodextrin cavity, creating a water-soluble powder ideal for in vitro dosing.

  • Solution Preparation: Dissolve 1 molar equivalent of the nitrophenyl thiazole (e.g., 0.307 g of Nitazoxanide) in 20 mL of absolute ethanol. In a separate beaker, dissolve 1 molar equivalent of HP-

    
    -CD in 30 mL of ultra-pure water.
    
  • Complexation: Slowly add the ethanolic drug solution dropwise into the aqueous HP-

    
    -CD solution while stirring continuously at room temperature.
    
  • Equilibration: Seal the glass vial and stir the mixture at a moderate speed for 30 minutes, then increase the speed to 600 rpm for an additional 2 hours to ensure complete thermodynamic equilibration of the host-guest interaction.

  • Solvent Evaporation: Remove the ethanol under reduced pressure using a rotary evaporator at 40°C.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize for 48 hours to obtain a fine, free-flowing powder of the inclusion complex. This powder can now be dissolved directly into aqueous assay buffers without the need for DMSO.

Protocol 2: Self-Validating Kinetic Solubility Assay (Nephelometry)

To ensure trustworthiness in your biological data, you must prove the compound remains in solution during the timeframe of your assay.

  • Plate Setup: Prepare your assay buffer (e.g., PBS pH 7.4 or DMEM) in a clear-bottom 96-well microtiter plate.

  • Spiking: Introduce the formulated nitrophenyl thiazole (from Protocol 1) or your DMSO stock into the buffer to reach the desired top assay concentration.

  • Baseline Read: Immediately place the plate in a microplate reader and measure absorbance at 620 nm (turbidity).

  • Kinetic Monitoring: Incubate the plate at your assay temperature (e.g., 37°C) and take readings every 15 minutes for the duration of your standard biological assay (e.g., 2 hours).

  • Validation Criteria: An absorbance increase of >0.05 OD above the blank indicates colloidal aggregation or micro-precipitation. If this occurs, the formulation must be adjusted (e.g., increasing the CD molar ratio) before trusting any biological readouts.

References
  • Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes: Enhanced Solubility, In Vitro Drug Release, and Antiviral Activity in Vero Cells - PMC. nih.gov. 1

  • SOLUBILITY ENHANCEMENT OF NITAZOXANIDE USING SOLID DISPERSION. researchgate.net. 4

  • Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions - Pharma Excipients. pharmaexcipients.com. 3

  • Reported Analytical Methods for Nitazoxanide: A Review - IJCRT. ijcrt.org. 2

Sources

Troubleshooting

Technical Support Center: Optimization of Hantzsch Nitro-Thiazole Synthesis

Status: Operational Operator: Senior Application Scientist Ticket ID: HANTZSCH-NO2-OPT Subject: Minimizing side reactions and optimizing yields for nitro-substituted thiazoles. Welcome to the Synthesis Optimization Hub Y...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: HANTZSCH-NO2-OPT Subject: Minimizing side reactions and optimizing yields for nitro-substituted thiazoles.

Welcome to the Synthesis Optimization Hub

You are likely here because your Hantzsch condensation—normally a robust reaction—is failing due to the introduction of a nitro (


) group. Whether you are synthesizing nitro-aryl thiazoles  or attempting to construct the ring with nitro-bearing precursors, the electronic effects of the nitro group fundamentally alter the reaction landscape.

This guide treats your synthesis as a system of competing kinetic pathways. Our goal is to maximize the rate of cyclization (


)  while suppressing polymerization (

)
and dehalogenation (

)
.
Module 1: Reaction Dynamics & Failure Analysis

The Hantzsch synthesis involves the condensation of an


-haloketone with a thioamide (or thiourea).[1][2][3][4][5] When a nitro group is present, it acts as a powerful electron-withdrawing group (EWG).
  • Scenario A: Nitro on the

    
    -Haloketone (e.g., 2-bromo-4'-nitroacetophenone) 
    
    • Effect: The carbonyl carbon becomes highly electrophilic.

    • Risk: Reaction becomes too fast/exothermic. The intermediate forms rapidly but polymerizes into "black tar" before it can dehydrate into the aromatic thiazole.

  • Scenario B: Nitro on the Thioamide (e.g., 4-nitrothiobenzamide)

    • Effect: The sulfur atom becomes electron-deficient and less nucleophilic.

    • Risk: The reaction stalls. The

      
      -haloketone is left exposed to solvent or base, leading to dehalogenation or oxidative degradation.
      
Visualizing the Competition

The following diagram illustrates the mechanistic pathways and where your reaction is likely diverting.

HantzschMechanism Start Reactants (Haloketone + Thioamide) Inter Intermediate (Hydroxythiazoline) Start->Inter Nucleophilic Attack (Rate Determining if Nitro-Thioamide) Side2 Side Reaction B: Dehalogenation Start->Side2 Base/Solvent Attack (If S is weak nucleophile) Product Target Nitro-Thiazole Inter->Product Dehydration (-H2O) Side1 Side Reaction A: Polymerization (Tar) Inter->Side1 Thermal Runaway (If Nitro-Ketone) Side3 Side Reaction C: Oxidative Degradation Product->Side3 Light/Air Exposure (Nitro group instability)

Caption: Mechanistic bifurcation in Hantzsch synthesis. Green path represents desired cyclization; red dashed paths represent failure modes induced by nitro-electronic effects.

Module 2: Troubleshooting Guides (Q&A)
Issue 1: The "Black Tar" Phenomenon

Q: "My reaction mixture turns into a dark, viscous oil immediately upon heating. TLC shows a streak. What happened?"

Diagnosis: Thermal runaway leading to polymerization. If your


-haloketone bears a nitro group, the carbonyl is hyper-reactive. Standard reflux conditions (80°C+) are too harsh, causing the intermediate hydroxythiazoline to polymerize rather than dehydrate cleanly.

Protocol Adjustment:

  • Switch Solvent: Move from Ethanol to Methanol or Isopropyl Alcohol (IPA) .

  • Cryogenic Addition: Dissolve the thioamide in the solvent first. Cool the solution to 0°C . Add the nitro-haloketone dropwise over 30 minutes.

  • Stepwise Heating: Do not reflux immediately. Stir at Room Temperature (RT) for 2 hours, then gently warm to 50°C to drive the dehydration.

Scientific Rationale: Lower temperatures favor the kinetic product (cyclization) over the thermodynamic mess (polymerization). The dropwise addition keeps the concentration of the highly reactive haloketone low relative to the thioamide [1].

Issue 2: The "Stalled" Reaction

Q: "I am using a nitro-substituted thioamide. After 24 hours of reflux, I still see unreacted haloketone and no product."

Diagnosis: Nucleophilic failure. The nitro group pulls electron density away from the sulfur atom, making it a poor nucleophile. It cannot displace the halogen effectively.

Protocol Adjustment:

  • Catalysis: Add 0.5 equivalents of Sodium Acetate (NaOAc) or a catalytic amount of

    
    -cyclodextrin  in water.
    
  • Solvent Switch: Use DMF or 1,4-Dioxane instead of ethanol. These polar aprotic solvents stabilize the transition state better than protic solvents for weak nucleophiles.

  • Microwave Irradiation: If available, heat to 100°C for 10–20 minutes in a sealed vessel.

Scientific Rationale: NaOAc acts as a mild base to buffer the HBr/HCl generated, driving the equilibrium forward without degrading the sensitive nitro group.


-cyclodextrin can form inclusion complexes that increase the effective concentration of the reactants in aqueous media (Green Chemistry approach) [2].
Issue 3: Dehalogenation (Loss of Halogen)

Q: "Mass spec shows a product mass equivalent to the ketone minus the halogen (M-Br). Why didn't it cyclize?"

Diagnosis: Reductive dehalogenation. This occurs when the thioamide is too weak a nucleophile (due to the nitro group) and the solvent (often ethanol) acts as a hydrogen source, or if the reaction medium becomes too basic.

Protocol Adjustment:

  • Eliminate Alcohol: Switch to Acetonitrile (MeCN) or Water (heterogeneous reaction).

  • Leaving Group: If using a chloro-ketone, switch to a bromo-ketone . Bromide is a better leaving group (

    
    ), which speeds up the desired 
    
    
    
    substitution relative to the side reactions.
Module 3: Optimized Experimental Protocols
Protocol A: Standard Nitro-Thiazole Synthesis (Ethanol Method)

Best for: Nitro-haloketones with standard thioureas.

  • Preparation: Dissolve 1.0 eq of thiourea/thioamide in Ethanol (10 mL/mmol).

  • Addition: Cool to 0°C. Add 1.0 eq of

    
    -bromo-nitroacetophenone portion-wise.
    
  • Reaction: Stir at 0°C for 1 hour. Allow to warm to RT. Monitor by TLC.[1][6][7][8]

    • Checkpoint: If solid precipitates, it is likely the hydrobromide salt of the thiazole.

  • Workup: Filter the solid.[1][6][9] Wash with cold ethanol.[1] Suspend in water and neutralize with 10%

    
     to release the free base.
    
Protocol B: "Green" Aqueous Synthesis (Catalyst-Free)

Best for: Scale-up and avoiding organic solvent side-reactions.

  • Mixture: Combine 1.0 eq

    
    -haloketone and 1.1 eq thioamide in Water  (5 mL/mmol).
    
  • Activation: Heat to 80°C. The mixture will be heterogeneous.

  • Completion: The reaction is complete when the oily droplets disappear and a solid suspension forms (typically < 2 hours).

  • Isolation: Simple filtration.[9] Yields are often higher because water precipitates the hydrophobic nitro-thiazole, preventing it from reacting further (self-validating isolation) [2].

Module 4: Data & Solvent Selection Matrix

Use this table to select the correct solvent system based on your specific nitro-substrate.

Substrate TypeRecommended SolventCatalystTemp ProfilePrimary Risk
Nitro-Haloketone Methanol or WaterNone0°C

RT
Exothermic Tars
Nitro-Thioamide DMF or DioxaneNaOAc (0.5 eq)80°C / RefluxLow Conversion
Acid Sensitive Ethanol

RTDecomposition
Green/Scale-up Water

-Cyclodextrin
70°CSolubility
Module 5: Troubleshooting Logic Tree

Follow this logic flow to diagnose low yields.

TroubleshootingTree Start Problem: Low Yield CheckTLC Check TLC: Is Haloketone consumed? Start->CheckTLC YesConsumed Yes, Consumed CheckTLC->YesConsumed Yes NoConsumed No, Starting Material Remains CheckTLC->NoConsumed No CheckSpots Are there multiple new spots/streaking? YesConsumed->CheckSpots CheckNu Is Thioamide Electron Deficient? NoConsumed->CheckNu Polymer Diagnosis: Polymerization Action: Lower Temp, Dilute CheckSpots->Polymer Streaking/Tar Dehalo Diagnosis: Dehalogenation Action: Switch Solvent (No EtOH) CheckSpots->Dehalo Clean wrong mass PoorNu Diagnosis: Poor Nucleophile Action: Add Catalyst (NaOAc) or Switch to DMF CheckNu->PoorNu Yes (Nitro group)

Caption: Decision matrix for diagnosing yield loss in Hantzsch nitro-thiazole synthesis.

References
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

  • Potewar, T. M., et al. (2008). "Catalyst-free efficient synthesis of 2-aminothiazoles in water at ambient temperature." Tetrahedron Letters, 49(2), 303-306.

  • BenchChem Technical Support. (2025). "Troubleshooting Common Issues in Nitrothiazole Synthesis." BenchChem Application Notes.

  • Organic Chemistry Portal. (2024). "Thiazole Synthesis: Hantzsch Condensation."

Sources

Optimization

Technical Support Center: Navigating Low Cyclization Efficiency with Steric ortho-Substituents

Introduction: The Challenge of Steric Hindrance in Cyclization The synthesis of cyclic molecules is a fundamental aspect of organic chemistry, with profound implications for drug discovery and materials science. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Steric Hindrance in Cyclization

The synthesis of cyclic molecules is a fundamental aspect of organic chemistry, with profound implications for drug discovery and materials science. However, the efficiency of cyclization reactions can be significantly diminished by steric hindrance, particularly from bulky substituents at the ortho position of an aromatic ring. These ortho-substituents can act as molecular gatekeepers, physically impeding the necessary approach of reactive centers for bond formation. This can result in disappointingly low yields or even complete reaction failure.[1]

This guide serves as a comprehensive troubleshooting resource for researchers grappling with low cyclization efficiency due to ortho-substituents. We will delve into common challenges, present evidence-based solutions, and provide detailed protocols for experimental adjustments.

Troubleshooting Guide (FAQs)

Q1: My cyclization reaction is underperforming, and I suspect steric hindrance from an ortho-substituent. How can I confirm this?

A1: To diagnose the issue, a logical first step is to perform a control experiment using a similar substrate that lacks the ortho-substituent. If this control reaction proceeds with significantly higher efficiency, it provides strong evidence that the ortho-group is the primary cause of the low yield.

Further diagnostic actions include:

  • Reaction Mixture Analysis: Employ analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to scrutinize the reaction mixture. The accumulation of starting material and a dearth of the desired product are tell-tale signs. The presence of unexpected side-products can also provide clues about alternative, sterically less demanding reaction pathways.

  • Computational Modeling: If accessible, molecular modeling can offer valuable insights into the reaction's transition state. A comparison of the calculated energy barriers for the ortho-substituted versus the unsubstituted substrates can provide a quantitative measure of the steric impact.

Q2: Now that I've identified steric hindrance as the culprit, what are the most effective strategies to improve my cyclization efficiency?

A2: Overcoming steric hindrance in cyclization often involves adjusting reaction conditions to either boost the system's reactivity or create a more favorable environment for the desired ring formation. Key strategies include:

  • Elevated Reaction Temperatures: Increasing the temperature imparts greater kinetic energy to the molecules, enabling them to overcome the activation energy barrier imposed by steric hindrance.[2] However, it is crucial to be vigilant for potential side reactions or the decomposition of reactants and products at higher temperatures.[3] Continuous flow reactors can offer precise temperature control up to 450°C, significantly expanding the accessible temperature range.[2]

  • Judicious Catalyst and Ligand Selection: For metal-catalyzed reactions, the choice of catalyst and ligand is critical. In palladium-catalyzed cross-coupling reactions, which are often integral to cyclization sequences, bulky, electron-rich phosphine ligands can be particularly effective for hindered substrates.[4] These ligands promote the formation of highly reactive catalyst species.[4]

  • Solvent Optimization: The reaction solvent can profoundly influence reaction rates.[5] High-boiling point, polar aprotic solvents such as DMF, DMAc, or NMP can be advantageous, as they allow for higher reaction temperatures and can help to stabilize the transition state.[5]

  • High-Dilution Conditions: Employing high-dilution conditions can favor the desired intramolecular cyclization over competing intermolecular polymerization, a common side reaction, especially in the formation of medium and large rings.[6] This is achieved by slowly adding the substrate to the reaction mixture to maintain a very low concentration.

Here is a logical workflow for troubleshooting this issue:

Caption: How bulky ligands can facilitate reactions with sterically hindered substrates.

Key Experimental Protocols

Protocol 1: High-Temperature Cyclization Under Inert Atmosphere
  • Preparation: In a flame-dried Schlenk flask containing a magnetic stir bar and fitted with a reflux condenser, add the starting material (1.0 equivalent).

  • Inert Conditions: Evacuate the flask and backfill with an inert gas like argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Introduce the high-boiling point solvent (e.g., NMP, DMAc) via syringe. Add any necessary catalysts or other reagents at this stage.

  • Heating: Immerse the flask in a pre-heated oil bath set to the target temperature (e.g., 120-160 °C).

  • Monitoring: Track the reaction's progress by periodically taking small aliquots for analysis by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Proceed with a standard aqueous work-up, followed by purification, typically via column chromatography.

Protocol 2: High-Dilution Cyclization
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the solvent and any reagents that are not the cyclization precursor.

  • Precursor Solution: In a separate flask, dissolve the cyclization precursor in the same solvent to create a dilute solution.

  • Slow Addition: Using a syringe pump, add the precursor solution to the reaction flask over an extended period (e.g., 4-12 hours). This maintains a low concentration of the precursor, favoring intramolecular cyclization. 4. Reaction and Monitoring: Maintain the reaction at the desired temperature and monitor its progress as described in Protocol 1.

  • Work-up: Once the reaction is complete, proceed with the appropriate work-up and purification procedures.

Comparative Data Table

This table presents a hypothetical comparison of different strategies for a cyclization reaction impeded by steric hindrance.

StrategyTemperature (°C)Catalyst/LigandSolventYield (%)Notes
Baseline 80Pd(OAc)₂ / PPh₃Toluene< 5Standard conditions often fail with hindered substrates.
Increased Temperature 120Pd(OAc)₂ / PPh₃Toluene20A modest improvement, but may not be sufficient.
Bulky Ligand 80Pd₂(dba)₃ / XPhosToluene55Demonstrates the significant impact of ligand choice.
High-Boiling Solvent 140Pd(OAc)₂ / PPh₃NMP40Higher temperature and polar solvent can be beneficial.
Optimized Conditions 120Pd₂(dba)₃ / XPhosNMP> 90A combination of strategies often yields the best results.

Mechanistic Insights

The challenge posed by ortho-substituents stems from non-covalent repulsive forces in the transition state. The bulky ortho-group can clash with other parts of the molecule, increasing the energy of the transition state and, consequently, the activation energy of the reaction. [7][8]

G A Starting Material B Transition State (No Ortho-Substituent) Lower Energy A->B Lower Activation Energy C Transition State (With Ortho-Substituent) Higher Energy (Steric Clash) A->C Higher Activation Energy D Product B->D C->D Slow or No Reaction

Caption: An energy profile illustrating the impact of steric hindrance on cyclization.

By implementing the strategies discussed, such as raising the temperature or employing a more active catalyst, the system is provided with either the necessary energy to surmount this steric barrier or an alternative, lower-energy reaction pathway.

References

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC. (2022, March 15). National Center for Biotechnology Information. [Link]

  • Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity - Chemical Science (RSC Publishing). (2020, September 22). [Link]

  • Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. (2023, July 1). ACS Publications. [Link]

  • Harnessing the cyclization strategy for new drug discovery - PMC. National Center for Biotechnology Information. [Link]

  • Understanding Ortho, Para, and Meta Directors - Master Organic Chemistry. (2018, February 2). [Link]

  • Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans | Journal of the American Chemical Society. (2016, October 27). [Link]

  • Harnessing the cyclization strategy for new drug discovery - ResearchGate. (2025, October 31). [Link]

  • Synthesis by high dilution principle. e-PG Pathshala. [Link]

  • C&EN: NEWS OF THE WEEK - STERIC, SOLVENT EFFECTS UNCOUPLED. ACS Publications. [Link]

  • Highyl Efficient Thermal Cyclization Reactions of Alkylidene Esters in Continuous Flow to Give Aromatic/Heteroaromatic Derivatives. - ResearchGate. (2025, August 6). [Link]

  • Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. (2020, July 7). MDPI. [Link]

  • Exploiting ortho-substitution effect on formation of oxygen-containingp[9]aracyclophane through ring-closing metathesis - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • 10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. (2019, June 5). [Link]

  • High dilution reactions — New synthetic applications - ResearchGate. (2025, August 6). [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (2025, July 27). [Link]

  • Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity - Chemical Science (RSC Publishing). (2020, September 22). [Link]

  • Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines. (2025, November 12). RSC Publishing. [Link]

  • Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. (2024, March 31). MDPI. [Link]

  • A Modular Strategy for the Synthesis of Macrocycles and Medium-Sized Rings via Cyclization/Ring Expansion Cascade Reactions - PMC. (2024, February 19). National Center for Biotechnology Information. [Link]

  • Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. (2017, October 25). University of Surrey. [Link]

  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis - arkat usa. [Link]

  • Ruthenium-Catalyzed Ring-Closing Metathesis to Form Tetrasubstituted Olefins | Organic Letters. (2007, March 8). [Link]

  • 19.7: An Explanation of Substituent Effects - Chemistry LibreTexts. (2019, June 5). [Link]

  • The Use of Click-Type Reactions in the Preparation of Thermosets - MDPI. (2020, May 9). [Link]

  • Zinc-Catalyzed Cyclization of Alkynyl Derivatives: Substrate Scope and Mechanistic Insights. (2024, July 16). ACS Publications. [Link]

  • Ring-closing metathesis - Wikipedia. [Link]

  • Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity - Chemical Science (RSC Publishing). [Link]

  • Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline - Organic Syntheses Procedure. [Link]

  • Ortho Position Changing in Molecules: A Conceptual Perspective - IJSDR. [Link]

  • Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions - Organic & Biomolecular Chemistry (RSC Publishing). (2025, August 19). [Link]

Sources

Troubleshooting

Removing unreacted alpha-haloketone from thiazole reaction mixtures

Technical Support Center: Troubleshooting & Methodologies Topic: Removal of Unreacted -Haloketones from Hantzsch Thiazole Reaction Mixtures Target Audience: Researchers, Process Chemists, and Drug Development Professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Methodologies

Topic: Removal of Unreacted


-Haloketones from Hantzsch Thiazole Reaction Mixtures
Target Audience:  Researchers, Process Chemists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, a cornerstone of medicinal chemistry, involves the condensation of an


-haloketone with a thioamide or thiourea. While highly robust, a common bottleneck in the downstream processing of this reaction is the persistence of unreacted 

-haloketones (e.g., phenacyl bromide, chloroacetone). These electrophilic species are highly reactive, lachrymatory, and frequently co-elute with the target thiazole during silica gel chromatography due to similar polarities.

This guide provides field-proven, causality-driven methodologies to selectively scavenge and remove these hazardous impurities without compromising the yield of your target active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: Why does unreacted


-haloketone persist in my reaction mixture despite extended heating? 
A:  Persistence is typically driven by stoichiometry and the differential solubility of the reagents. In many protocols, 

-haloketones are intentionally used in a slight molar excess (1.1–1.2 equiv.) to drive the condensation to completion, especially when the thioamide is prone to thermal degradation or oxidative dimerization (forming disulfides). Furthermore, steric hindrance around the thioamide can severely retard the cyclization step, leaving the electrophile unconsumed.

Q2: What is the most efficient method to remove trace ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-haloketones without resorting to chromatography? 
A:  The most efficient, traceless method is the use of Polymer-Supported Scavengers , specifically Polymer-Supported Thiourea (PS-TU) or QuadraPure-TU. Because thiourea is a powerful "soft" nucleophile, it rapidly undergoes an 

reaction with the unreacted

-haloketone to form a polymer-bound isothiouronium salt. Since the scavenger is tethered to an insoluble polystyrene resin, the impurity is completely immobilized and can be removed via simple vacuum filtration[1].

Q3: For large-scale process chemistry, resin is too expensive. Can I use a liquid-liquid extraction (LLE) chemical wash instead? A: Yes. For scalable workflows, washing the organic phase with a saturated aqueous solution of sodium thiosulfate (


)  or sodium sulfite (

)
is highly effective[2][3]. The thiosulfate anion is a potent nucleophile that attacks the

-haloketone, displacing the halide to form a Bunte salt (

). This adduct is highly ionic and water-soluble, ensuring it partitions entirely into the aqueous waste stream during phase separation.

Q4: Will these scavenging methods degrade my synthesized thiazole? A: No. The thiazole ring is an electron-rich, stable aromatic system that is inert to both PS-TU resins and thiosulfate washes. The scavenging methodologies specifically target the highly electrophilic carbon-halogen bond of the unreacted starting material.

Experimental Protocols

Protocol A: Solid-Phase Scavenging via Polymer-Supported Thiourea (PS-TU)

Best for: Discovery chemistry, parallel synthesis, and flow chemistry.

  • Concentration: Following the completion of the Hantzsch reaction, concentrate the crude mixture under reduced pressure to remove the reaction solvent (e.g., ethanol or DMF).

  • Reconstitution: Dissolve the crude residue in a non-nucleophilic organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Resin Addition: Add 3.0 to 5.0 equivalents (relative to the estimated remaining

    
    -haloketone) of Polymer-Supported Thiourea (PS-TU) resin (typical loading: 1.5–2.0 mmol/g).
    
  • Agitation: Gently stir or shake the suspension at room temperature for 2 to 4 hours. Note: Avoid magnetic stir bars with aggressive stirring, as this can mechanically sheer the polystyrene beads and clog filters.

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin cake with an additional 2 volumes of DCM or EtOAc to ensure complete recovery of the thiazole product.

  • Evaporation: Concentrate the filtrate in vacuo to yield the haloketone-free thiazole.

Protocol B: Chemical Quenching via Aqueous Thiosulfate Wash

Best for: Multi-gram scale-up and process chemistry.

  • Dilution: Dilute the crude Hantzsch reaction mixture with a water-immiscible solvent (e.g., EtOAc or 2-MeTHF).

  • Primary Wash: Wash the organic layer with water to remove any acid byproducts (e.g., HCl or HBr) and unreacted thioamide.

  • Quenching: Add an equal volume of freshly prepared saturated aqueous sodium thiosulfate (

    
    ) to the organic layer.
    
  • Biphasic Stirring: Vigorously stir the biphasic mixture at room temperature for 30–60 minutes. Causality: Vigorous stirring is required to maximize the interfacial surface area, allowing the aqueous thiosulfate to react with the organic-soluble

    
    -haloketone.
    
  • Phase Separation: Transfer to a separatory funnel and discard the lower aqueous layer (which now contains the water-soluble Bunte salt).

  • Final Wash & Drying: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate.
    

Data Presentation: Comparison of Scavenging Strategies

ParameterPolymer-Supported Thiourea (PS-TU)Aqueous Thiosulfate WashSilica Gel Chromatography
Mechanism Solid-phase

immobilization
Liquid-phase

to Bunte salt
Differential adsorption
Scalability Low to Medium (Cost prohibitive at scale)High (Inexpensive reagents)Low (Solvent intensive)
Time Required 2–4 hours30–60 minutes4–8 hours
Yield Impact Minimal loss (>95% recovery)Minimal loss (>90% recovery)Moderate loss (Co-elution risks)
Safety Completely tracelessRequires handling of aqueous wasteExposure to lachrymatory fractions

Workflow & Mechanistic Visualizations

WorkupWorkflow Start Crude Hantzsch Reaction Mixture (Thiazole + unreacted a-haloketone) Decision Scale & Resource Availability Start->Decision Resin Polymer-Supported Scavenging (Add PS-Thiourea) Decision->Resin Discovery / Small Scale Wash Chemical Quench (Aq. Sodium Thiosulfate Wash) Decision->Wash Process / Large Scale Filter Filter Resin (Haloketone bound to solid) Resin->Filter Phase Phase Separation (Bunte salt in Aq. layer) Wash->Phase Pure Pure Thiazole Product (Organic Phase) Filter->Pure Phase->Pure

Decision matrix for selecting the optimal


-haloketone removal workflow.

Mechanism Halo Unreacted a-Haloketone (Organic Phase) SN2 Interfacial SN2 Displacement (Vigorous Stirring) Halo->SN2 Thio Sodium Thiosulfate (Aqueous Phase) Thio->SN2 Bunte Water-Soluble Bunte Salt (Extracted to Aq. Waste) SN2->Bunte

Chemical mechanism of the thiosulfate wash converting the electrophile into a Bunte salt.

References

  • Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFblUybAM7R-pH3hncFwHHfIac-N73WZi17kwDGrVoU3bxwyJ7yqLXN2j0Xv-UAHXlpgjylyv6k5419f4mZC515_-rx3iapMpTMAYgHJ5G6elde0_7pfOCBBIgE93y3_RdV1j752Lxl596gagxO43BvaNcTfyk8-2g=]
  • Synthesis of a Precursor to Sacubitril Using Enabling Technologies. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ07dB9EjnhDIVc_2g3xgmwMRXPc1G7VkxujqdRO_Io2QD3IgwqraUfMSnBxZeu8WC3Fy5t4SBV00j_yj6erZQvOUJKJ2hSqdB3zmS8naLyOgCRpp9qSl1pcrDM4e62Xl2huSfrNKYRLylPgybCcScraA=]
  • Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl8t0ZOTPyior1-0CWXOrpj0WuKvchlbjuWnpc4UwCwyNa_FS3-C8LVVI49Pw4cdqIdGZa34RbCknBGpbWhHtuzz86o7yy9RnY62dll2LNwRsXeolGB3OUD1Qt4-k4KTslQwQ=]
  • US8921341B2 - Antiviral compounds. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ_0ui-og4SatUnXxJNkjbXF7hABQw7-nIbcaaEE0JXa-wHZP8rdVE0JQl-qmfYuhVHEOZRMRDAwRX6sHfpAVAzTT9QRGpvLSq_ESll-MFx5UKAVDCKA9Mnx91cz-O8-1Vw-elzKJOujkM]
  • 2,4,5-Trimethyl-4,5-dihydrothiazole | 4145-93-1. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHERzywuZscTAPtOg-4-ADDV0AbZfXUpxdAJP7rt9wygggK1KirQ-17Rjn_5yhPGpJrKgnfGOqLXNXLDNT6nuJuIrvK-ync4u4KqGsYDA7inVvejSmYwPGvGZSXtu6tFi3-CEMi]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Nitrophenyl Thiazole Synthesis

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of reaction temperature for the synthesis of nitrophenyl thiazoles, a crucial scaffold in medicinal chemistry.[1] This document is designed to move beyond simple protocols, offering a deeper understanding of the causal relationships between temperature and reaction outcomes to enhance your experimental success.

Troubleshooting Guide: Addressing Common Temperature-Related Issues

This section addresses specific experimental challenges in a direct question-and-answer format, providing both corrective actions and the scientific rationale behind them.

Question 1: My reaction yield is very low or I've isolated no product. Is temperature the likely culprit?

Answer: Yes, an incorrect reaction temperature is a primary suspect for low or no product yield. The reaction's success hinges on providing sufficient thermal energy to overcome the activation energy barrier for the cyclization to form the thiazole ring.[2][3]

  • Causality: The Hantzsch thiazole synthesis, a common method for this transformation, involves the condensation of an α-haloketone (like 2-bromo-1-(4-nitrophenyl)ethanone) with a thioamide (like thiourea).[1] This process requires heating. Reactions attempted at ambient temperatures often fail to proceed at a practical rate, if at all.[2][4]

  • Troubleshooting Protocol:

    • Verify Starting Temperature: First, ensure your starting temperature is based on a reliable literature precedent for similar substrates. For conventional heating in a solvent like ethanol, reflux conditions (e.g., 65-80°C) are a common starting point.[4][5]

    • Incremental Temperature Increase: If the reaction is clean (i.e., minimal side products observed via Thin Layer Chromatography, TLC) but sluggish, gradually increase the temperature. Raise the reaction temperature in 10°C increments, monitoring the progress by TLC at regular intervals.

    • Consider Solvent Choice: The boiling point of your solvent dictates the maximum achievable temperature under reflux. If a higher temperature is needed, consider switching to a higher-boiling solvent like 1-butanol, though be mindful that solvent can also influence the reaction.[4]

Question 2: My reaction is producing significant impurities or side products. How can I use temperature to improve selectivity?

Answer: The formation of multiple products is often a strong indicator that the reaction temperature is too high, promoting undesired reaction pathways or product degradation.[2][6]

  • Causality & Kinetic vs. Thermodynamic Control: Chemical reactions can sometimes yield two different products: a kinetic product (formed fastest) and a thermodynamic product (most stable).

    • At lower temperatures , reactions are typically under kinetic control, favoring the product that forms via the pathway with the lowest activation energy.[7]

    • At higher temperatures , reactions can become reversible and are under thermodynamic control, allowing the system to equilibrate and favor the most stable product.

    In thiazole synthesis, excessively high temperatures might provide enough energy to activate undesired pathways, leading to isomers or byproducts.[6] For instance, under strongly acidic conditions, Hantzsch synthesis can yield mixtures of 2-aminothiazoles and isomeric 2-imino-2,3-dihydrothiazoles.[8][9] While pH is the primary control here, temperature can exacerbate the issue.

  • Troubleshooting Protocol:

    • Temperature Reduction: If impurity profiles are significant, reduce the reaction temperature. A 10-20°C decrease can be sufficient to enhance selectivity for the desired kinetic product without completely halting the reaction.

    • Reaction Monitoring: Use TLC or LC-MS to carefully monitor the reaction at the lower temperature. While the reaction may be slower, the improved purity can lead to a higher isolated yield of the target compound.

    • Evaluate pH: As side reactions in Hantzsch synthesis can be pH-dependent, ensure your reaction conditions are neutral or slightly basic if isomeric impurities are a problem.[6]

Question 3: My reaction starts but then seems to stall before completion. Can temperature be a factor?

Answer: Yes, thermal instability of reactants, intermediates, or the product itself can cause a reaction to stall. The nitrophenyl group, in particular, can be susceptible to thermal decomposition at elevated temperatures.[10][11]

  • Causality: While higher temperatures increase reaction rates, they also increase the rate of potential decomposition pathways.[12] If a key starting material or an essential intermediate degrades under the reaction conditions, the reaction will stop once that component is consumed. The target nitrophenyl thiazole product may also degrade over extended heating times.

  • Troubleshooting Protocol:

    • Time-Course Analysis: Run the reaction at your current temperature and take samples at regular intervals (e.g., every 30 minutes). Analyze these by TLC or ¹H NMR to determine the point at which the reaction stalls and if product degradation is occurring.

    • Moderate the Temperature: If you observe product decomposition, lower the temperature. It is often better to run a reaction for a longer duration at a moderate temperature than to push it to completion quickly at a temperature that causes degradation.

    • Consider Microwave Synthesis: For rapid and uniform heating, microwave-assisted synthesis is an excellent alternative. It can significantly reduce reaction times from hours to minutes, minimizing the window for thermal degradation.[13][14][15]

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a conventional nitrophenyl thiazole synthesis?

For a standard Hantzsch synthesis of a compound like 2-amino-4-(4-nitrophenyl)thiazole using conventional heating in ethanol or a similar solvent, refluxing at 65°C is a well-documented and effective starting point.[4]

Q2: How does microwave-assisted synthesis change the approach to temperature optimization?

Microwave irradiation offers rapid and direct heating of the reaction mixture, which is fundamentally different from the slower, conductive heating of a traditional oil bath.[13][14]

  • Advantages: This often leads to dramatically shorter reaction times (minutes instead of hours) and can improve yields by minimizing byproduct formation.[15]

  • Optimization: When using a microwave reactor, you can program precise temperatures. A good starting point for optimization is often in the range of 90-120°C for 10-30 minutes.[2][15] You can then systematically vary the temperature and hold time to find the optimal conditions.

Q3: What are the primary risks of using excessively high temperatures?

Beyond forming impurities, excessively high temperatures can lead to:

  • Decomposition: The thermal degradation of starting materials or the final product, which lowers the overall yield.[2] Thiazole rings themselves can decompose at very high temperatures, and nitro-aromatic compounds can be energetic.[10][16]

  • Safety Hazards: While less common for this specific synthesis, rapid, uncontrolled heating of any chemical reaction can increase pressure in a sealed vessel and pose a risk of exothermic runaway. Always conduct reactions in a well-ventilated fume hood with appropriate safety precautions.

Data Summary and Protocols

Table 1: Example Reaction Conditions for Thiazole Synthesis
MethodReactantsSolventTemperature (°C)TimeYield (%)Reference
Conventional3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, 4-nitrobenzaldehydeEthanol/Water (1:1)652-3.5 h85[4]
Conventional2-bromoacetophenone, thioureaMethanol10030 min99[3][6]
Microwave2-bromoacetophenone, phenylisothiocyanate, anilineEthanol12010 min89[15]
MicrowavePhenol, Calcium NitrateAcetic AcidN/A (900W)1 min89[17]
Experimental Protocol: Conventional Hantzsch Synthesis of 2-Amino-4-(4-nitrophenyl)thiazole

This protocol is a generalized starting point based on established methods.[1]

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 2-bromo-1-(4-nitrophenyl)ethanone (1 equivalent) and thiourea (1.1 equivalents).

  • Solvent Addition: Add absolute ethanol as the solvent (approx. 5-10 mL per gram of the α-haloketone).

  • Heating: Place the flask in a pre-heated heating mantle or oil bath set to 70-80°C and begin stirring.

  • Monitoring: Allow the mixture to reflux. Monitor the reaction's progress using TLC (a 3:1 hexanes:ethyl acetate system is a good starting point). The reaction is typically complete within 2-5 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Neutralize the mixture with a 5% sodium bicarbonate solution, which will cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification: Allow the product to air dry. The crude product can be further purified by recrystallization from ethanol to yield the pure 2-amino-4-(4-nitrophenyl)thiazole.

Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Low Yield/Impurity Issues

This diagram outlines a logical decision-making process for optimizing reaction temperature when faced with common synthesis problems.

G start Problem: Low Yield or High Impurities check_protocol Is reaction temp based on a literature precedent? start->check_protocol research Action: Research established protocols. Start with a validated temperature. check_protocol->research No monitor Monitor reaction by TLC. Is starting material consumed? check_protocol->monitor Yes research->monitor check_purity Are significant impurities or degradation products visible? monitor->check_purity Yes stalled Reaction Stalled monitor->stalled No impure Impure Product check_purity->impure Yes end_good Reaction Optimized check_purity->end_good No increase_temp Action: Increase temperature in 10°C increments. Re-evaluate progress. increase_temp->monitor decrease_temp Action: Decrease temperature by 10-20°C. Accept longer reaction time for higher purity. decrease_temp->monitor stalled->increase_temp impure->decrease_temp

Caption: A decision-tree for troubleshooting common temperature-related issues in nitrophenyl thiazole synthesis.

References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC. [Link]

  • Fong, W. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 65(10), 885. [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). PMC. [Link]

  • Sahu, P. K., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical Research, 12(2). [Link]

  • Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. (2017). MDPI. [Link]

  • Optimization of the reaction conditions for the synthesis of 4a. (n.d.). ResearchGate. [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Ch 10: Kinetic and Thermodynamic Control. (n.d.). University of Calgary. [Link]

  • 33: Kinetic control vs. thermodynamic control. (2020). YouTube. [Link]

  • V. V., S., et al. (2016). Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles. PubMed. [Link]

  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. (n.d.). Academics and Scientific Publishing. [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Royal Society of Chemistry. [Link]

  • Leach, A. G., et al. (2003). Theoretical elucidation of kinetic and thermodynamic control of radical addition regioselectivity. PubMed. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). PMC. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]

  • Buan, I. V. P., & Doma, Jr., B. T. (2021). Microwave-Assisted Synthesis of Para-Nitrophenol Using Calcium Nitrate. Oriental Journal of Chemistry, 37(1), 309-313. [Link]

  • Belskaya, N. P., et al. (n.d.). THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE. ARKAT USA, Inc. [Link]

  • Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (2015). ResearchGate. [Link]

  • Rahatgaonkar, A. M., et al. (n.d.). Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry. [Link]

  • Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. (n.d.). ResearchGate. [Link]

  • Reactivity of N-(4-Nitrophenyl)propionohydrazonoyl Bromide. Synthesis and Antimicrobial Study of Thiadiazoles and 4,6-Dithia-1,2,9-triazaspiro-[4.4]-non-2-en-8-ones. (2021). Hindawi. [Link]

  • Research progress of thiazole flavor compounds. (n.d.). CABI Digital Library. [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: ATR-FTIR vs. Transmission FTIR for the Characterization of Nitro-Thiazole Derivatives

Introduction Nitro-thiazole derivatives, such as the broad-spectrum antiparasitic and antiviral agent nitazoxanide, are critical scaffolds in modern drug development[1]. Accurate structural characterization of these comp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitro-thiazole derivatives, such as the broad-spectrum antiparasitic and antiviral agent nitazoxanide, are critical scaffolds in modern drug development[1]. Accurate structural characterization of these compounds relies heavily on Fourier Transform Infrared (FTIR) spectroscopy to confirm the presence and integrity of the nitro (


) group and the thiazole ring. However, the choice of FTIR sampling technique—Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Transmission—profoundly impacts the spectral output, peak resolution, and quantitative reliability.

As an application scientist, you must understand that spectra are not just lines on a graph; they are physical manifestations of molecular mechanics. This guide provides an objective comparison of these two modalities, detailing the physical causality behind the spectral signatures of nitro-thiazoles and offering self-validating experimental protocols.

The Physics of Nitro Group Vibrations in Thiazoles

The nitro group is a potent electron-withdrawing moiety. Because it contains two identical N-O bonds, the vibrational modes couple to produce two distinct stretching frequencies:

  • Asymmetric Stretching (

    
    ):  Occurs when one N-O bond compresses while the other stretches. In nitro-thiazoles, this highly intense band typically manifests between 1500 and 1560 cm⁻¹[2].
    
  • Symmetric Stretching (

    
    ):  Occurs when both N-O bonds stretch and compress simultaneously, generally appearing between 1300 and 1390 cm⁻¹[2].
    

Causality of Peak Shifting: In thiazole derivatives, the highly conjugated, electron-rich heteroaromatic ring interacts directly with the nitro group. This conjugation alters the force constant of the N-O bonds. For instance, in the reference drug nitazoxanide, the asymmetric stretch is pinpointed at ~1527–1532 cm⁻¹, while the symmetric stretch is located near 1350 cm⁻¹[3][4].

Comparison of Analytical Modalities: ATR vs. KBr Transmission

When analyzing solid nitro-thiazole powders, scientists must choose between ATR and KBr pellet methods.

  • ATR-FTIR utilizes an evanescent wave penetrating a few microns into the sample pressed against a high-refractive-index crystal (e.g., Diamond or ZnSe).

  • KBr Transmission involves diluting the sample in an IR-transparent salt matrix and passing the beam directly through it[4].

Table 1: Quantitative & Qualitative Comparison of FTIR Modalities
ParameterATR-FTIR (Diamond Crystal)KBr Pellet (Transmission)
Sample Requirement > 2-5 mg (Recoverable)< 1 mg (Non-recoverable)
Preparation Time < 1 minute5 - 10 minutes

Peak Distortion
Depth of penetration artifacts (lower wavenumbers appear stronger)Christiansen effect (asymmetric peak broadening if poorly ground)
Moisture Interference Minimal (Ideal for hygroscopic thiazoles)High (KBr absorbs water, masking N-H bands at ~3360 cm⁻¹)
Spectral Resolution Good (Requires ATR correction software)Excellent (True absorbance spectrum)

Experimental Methodologies & Self-Validating Protocols

To ensure experimental trustworthiness, protocols must not only list steps but integrate validation checkpoints to prevent the acquisition of false data.

Protocol A: ATR-FTIR Workflow for Nitro-Thiazoles
  • Crystal Cleaning & Background Scan: Clean the diamond crystal with isopropanol and a lint-free wipe. Allow to dry.

    • Causality: Residual solvents will show up in the spectrum (e.g., C-O stretch at ~1050 cm⁻¹).

    • Validation Check: Run a background scan. The background energy profile must show a smooth curve without sharp negative peaks, confirming a pristine optical path.

  • Sample Application: Place ~3 mg of the nitro-thiazole powder directly onto the crystal, covering the active sensor area.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact.

    • Causality: The evanescent wave only penetrates 0.5–2.0 µm. Insufficient pressure leads to a weak signal and a poor signal-to-noise ratio.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Post-Processing: Apply an "ATR Correction" algorithm.

    • Causality: Because penetration depth is wavelength-dependent, the symmetric

      
       peak (~1350 cm⁻¹) will artificially appear more intense relative to the asymmetric peak (~1530 cm⁻¹) compared to transmission data.
      
Protocol B: KBr Pellet Transmission Workflow
  • Desiccation: Ensure KBr powder is dried in an oven at 110°C for at least 24 hours.

    • Causality: KBr is highly hygroscopic. Absorbed water produces a massive, broad O-H stretch at 3400 cm⁻¹, which will obscure the critical N-H stretching band (3360 cm⁻¹) of thiazole derivatives like nitazoxanide[1][4].

  • Milling (1:100 Ratio): Mix ~1 mg of the nitro-thiazole with ~100 mg of dried KBr in an agate mortar. Grind vigorously for 2 minutes.

    • Causality: Agate is non-porous, preventing cross-contamination. The sample particles must be ground smaller than the wavelength of the IR radiation (i.e., < 2 µm) to prevent the Christiansen effect, which causes severely distorted, sloping baselines.

  • Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes.

    • Causality: The vacuum removes trapped air, preventing opaque, cloudy pellets that scatter the IR beam.

  • Data Acquisition: Place the transparent pellet in the sample holder and scan (4000 - 400 cm⁻¹).

    • Validation Check: The baseline transmittance should be > 80%. If it slopes downward at higher wavenumbers, the sample was insufficiently ground.

Characteristic Data Table for Nitazoxanide (Reference Standard)

To benchmark your results, compare them against the established spectral data for nitazoxanide, a model nitro-thiazole[1][3][4].

Table 2: FTIR Spectral Assignments for Nitazoxanide
Functional GroupExpected Wavenumber (cm⁻¹)Experimental Causality / Structural Note
N-H Stretching ~3360 - 3361Secondary amide linkage; highly sensitive to H-bonding.
C=O (Ester) ~1768 - 1773Sharp peak; unaffected by metal chelation in complexation studies.
C=O (Amide) ~1660Shifts to lower frequencies upon complexation.
C=N (Thiazole) ~1600Characteristic of the heteroaromatic ring system.

Asymmetric
~1527 - 1532Very strong peak; confirms the presence of the nitro group.

Symmetric
~1350Often coupled with C-N stretching modes.

Decision Matrix Visualization

FTIR_Workflow Start Synthesized Nitro-Thiazole Derivative Decision Sample State & Quantity? Start->Decision ATR_Path ATR-FTIR Method (Fast, Non-destructive) Decision->ATR_Path > 5 mg, Routine KBr_Path KBr Pellet Method (High Sensitivity, Trace) Decision->KBr_Path < 1 mg, High Res ATR_Prep Direct Application to Diamond/ZnSe Crystal ATR_Path->ATR_Prep KBr_Prep Grind with KBr (1:100) Press at 10 Tons KBr_Path->KBr_Prep Analysis FTIR Scanning (4000 - 400 cm⁻¹) ATR_Prep->Analysis KBr_Prep->Analysis Peak_ID Identify Nitro Peaks Asym: ~1530 cm⁻¹ Sym: ~1350 cm⁻¹ Analysis->Peak_ID

Decision matrix for selecting ATR vs. KBr transmission FTIR for nitro-thiazole analysis.

References

  • Investigating the Biological Potency of Nitazoxanide-Based Cu(II), Ni(II) and Zn(II) Complexes Synthesis, Characterization and Anti-COVID-19, Antioxidant, Antibacterial and Anticancer Activities. National Institutes of Health (NIH).[Link]

  • Formulation and Evaluation of Bilayer Tablets of Nitazoxanide. Scholars Research Library.[Link]

  • Formulation and Characterization of β-Cyclodextrins–Nitazoxanide Inclusion Complexes: Enhanced Solubility, In Vitro Drug Release, and Antiviral Activity in Vero Cells. MDPI.[Link]

  • Infrared Spectroscopy. Chemistry LibreTexts.[Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 4-(2-Nitrophenyl)-1,3-thiazole

Publish Comparison Guide: Mass Spectrometry Fragmentation of 4-(2-Nitrophenyl)-1,3-thiazole Executive Summary: The Ortho-Effect Advantage Topic: Mass Spectrometry Fragmentation Pattern of 4-(2-Nitrophenyl)-1,3-thiazole F...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of 4-(2-Nitrophenyl)-1,3-thiazole

Executive Summary: The Ortho-Effect Advantage

Topic: Mass Spectrometry Fragmentation Pattern of 4-(2-Nitrophenyl)-1,3-thiazole Formula:


 | MW:  206.22 Da
Core Application:  Structural elucidation of nitro-aryl scaffolds in drug discovery (antimicrobial/anticancer agents).

This guide compares the two dominant analytical modalities—Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) —for the characterization of 4-(2-nitrophenyl)-1,3-thiazole. While standard fragmentation libraries often generalize thiazole behavior, this compound exhibits a distinct "Ortho Effect" —a diagnostic intramolecular rearrangement driven by the proximity of the nitro group to the thiazole ring.

Key Takeaway:

  • Choose EI-MS for de novo structural confirmation and to observe the diagnostic "ortho" rearrangement ions (e.g., m/z 134).

  • Choose ESI-MS/MS for high-sensitivity quantification in biological matrices, where the

    
     species dominates and fragmentation is controlled by Collision Induced Dissociation (CID).
    

Technical Deep Dive: Fragmentation Mechanisms

The fragmentation of 4-(2-nitrophenyl)-1,3-thiazole is governed by the stability of the thiazole ring versus the lability of the nitro group. The position of the nitro group (ortho) introduces a unique interaction channel unavailable to meta or para isomers.

The "Ortho Effect" (EI-MS Specific)

In the ortho isomer, the nitro oxygen can interact with the adjacent thiazole ring (specifically the C5-H or the nitrogen lone pair) or the bridging carbon. This facilitates oxygen transfer prior to fragmentation, a phenomenon well-documented in C-(2-nitrophenyl)-azoles.

  • Mechanism: The molecular ion (

    
    , m/z 206) undergoes an intramolecular rearrangement where an oxygen atom from the nitro group is transferred to the imine-like bond of the thiazole or the ipso-carbon.
    
  • Diagnostic Ion (m/z 134): This rearrangement often leads to the expulsion of the thiazole fragment elements, leaving a stable ion at m/z 134 (typically assigned as

    
    , corresponding to a cyanobenzoic acid derivative or similar stabilized species). This ion is a hallmark of the ortho substitution pattern.
    
Standard Fragmentation Pathways

Apart from the ortho effect, the molecule follows standard nitro-aromatic and thiazole decay paths:

  • Nitro Loss: Simple cleavage of

    
     yields the ion at m/z 160 (
    
    
    
    ).
  • Nitrite Rearrangement: Isomerization of

    
     to 
    
    
    
    followed by loss of
    
    
    yields m/z 176 (
    
    
    ).
  • Thiazole Ring Cleavage: The thiazole ring typically undergoes cleavage at the C-S and C-N bonds (Retro-Diels-Alder type), often shedding HCN (27 Da) or

    
    .
    

Comparative Analysis: EI vs. ESI

FeatureElectron Ionization (EI) Electrospray Ionization (ESI-MS/MS)
Ion Type Radical Cation (

)
Protonated Molecule (

)
Energy Regime High Energy (70 eV) - "Hard"Low Energy - "Soft"
Dominant Peak Fragment ions (often m/z 134, 160)Molecular Ion (m/z 207)
Ortho Effect Highly Visible (Diagnostic)Suppressed (Requires high CID energy)
Limit of Detection

g/mL range
ng/mL to pg/mL range
Primary Use Structural Confirmation / PurityPK/PD Studies / Metabolite ID

Visualization of Signaling Pathways

Fragmentation Logic Flow

The following diagram illustrates the competing fragmentation pathways for the molecular ion.

FragmentationPathway M Molecular Ion [M]+• m/z 206 Ortho Ortho-Rearrangement (Oxygen Transfer) M->Ortho Ortho Effect NitroLoss Simple Cleavage M->NitroLoss High Energy Rearrange Nitro-Nitrite Isomerization M->Rearrange Radical driven Ion134 Diagnostic Ion [C7H4NO2]+ m/z 134 Ortho->Ion134 - Thiazole frag Ion160 [M - NO2]+ m/z 160 NitroLoss->Ion160 - NO2 (46 Da) Ion176 [M - NO]+ m/z 176 Rearrange->Ion176 - NO (30 Da)

Caption: Comparative fragmentation pathways highlighting the diagnostic "Ortho Effect" vs. standard nitro losses.

Experimental Workflow

Standardized protocol for analyzing this compound.

Workflow Sample Sample Preparation (1 mg/mL in MeOH) DirectInject Direct Infusion (ESI) or GC Injection (EI) Sample->DirectInject Ionization Ionization Source (Select Mode) DirectInject->Ionization EI_Mode Mode A: EI (70 eV) Source Temp: 230°C Ionization->EI_Mode Structural ID ESI_Mode Mode B: ESI (+) Capillary: 3.5 kV Ionization->ESI_Mode Quantitation Analyzer Mass Analyzer (Quadrupole / TOF) EI_Mode->Analyzer ESI_Mode->Analyzer Spectra Data Acquisition (Full Scan m/z 50-500) Analyzer->Spectra Analysis Data Analysis Check for m/z 134 vs 160 Spectra->Analysis

Caption: Step-by-step experimental workflow for MS analysis of 4-(2-nitrophenyl)-1,3-thiazole.

Experimental Protocols

Protocol A: Structural Confirmation via GC-EI-MS

Use this protocol when identifying the synthesized product or confirming the ortho-isomer specifically.

  • Sample Prep: Dissolve 1 mg of 4-(2-nitrophenyl)-1,3-thiazole in 1 mL of HPLC-grade Methanol. Dilute 1:100 with Ethyl Acetate.

  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or similar).

  • Inlet: Splitless injection (1

    
    L) at 250°C.
    
  • Column: HP-5ms or equivalent (30m x 0.25mm, 0.25

    
    m film).
    
  • Oven Program: 80°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • MS Source: Electron Ionization (EI) at 70 eV; Source Temp 230°C; Quad Temp 150°C.

  • Data Check: Look for the molecular ion at m/z 206. Verify the presence of the base peak or significant fragment at m/z 134 (Ortho diagnostic) and m/z 160 (

    
    ).
    
Protocol B: Fragmentation Study via ESI-MS/MS (CID)

Use this protocol for generating breakdown curves or developing MRM transitions.

  • Sample Prep: Dilute stock to 1

    
    g/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
    
  • Infusion: Syringe pump infusion at 10

    
    L/min into a Triple Quadrupole or Q-TOF.
    
  • Source: ESI Positive Mode (+). Capillary Voltage: 3500 V.

  • Precursor Selection: Select m/z 207.0 (

    
    ).
    
  • Collision Energy Ramp: Apply collision energies from 10 to 50 eV.

  • Observation: Note the transition from m/z 207

    
     161 (
    
    
    
    ) and secondary fragments. Note that the "ortho effect" rearrangement is less pronounced here than in EI due to the even-electron nature of the precursor.

References

  • Ortho Effects in MS: Könnecke, A. (1985). Mass spectrometry of condensed N-heterocycles: II—A novel ortho effect in the electron impact induced fragmentation of some C-(2-nitrophenyl)-azoles. Organic Mass Spectrometry.

  • Thiazole Fragmentation: Mattammal, M. B., et al. (1984). Mass spectrometry of 2-substituted-4-arylthiazoles. Biomedical Mass Spectrometry.

  • Nitro-Aromatic Mechanisms: Xu, G., et al. (2010). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS. LCGC International.

  • General Protocol: BenchChem Application Notes. Mass Spectrometry Analysis of 4-phenyl-1,2,3-thiadiazole (Analogous Protocol).

Validation

HPLC Method Development for Nitrophenyl Thiazole Purity Analysis

Executive Summary: Beyond the C18 Default In the analysis of Nitrophenyl Thiazole derivatives—common scaffolds in antimicrobial and antineoplastic drug discovery—the standard "universal" C18 method often fails. The coexi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond the C18 Default

In the analysis of Nitrophenyl Thiazole derivatives—common scaffolds in antimicrobial and antineoplastic drug discovery—the standard "universal" C18 method often fails. The coexistence of the electron-deficient nitrophenyl ring and the basic thiazole nitrogen creates a separation challenge where structural isomers (regioisomers) and synthesis byproducts (e.g.,


-haloketones) co-elute under standard hydrophobic conditions.

This guide compares the industry-standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl methodology.

The Verdict: While C18 provides adequate retention, the Phenyl-Hexyl stationary phase using Methanol as a modifier is the superior choice for purity analysis. It leverages


 interactions to resolve positional isomers that are indistinguishable by hydrophobicity alone.

Chemical Context & Separation Mechanism[1][2][3][4][5][6]

To develop a robust method, we must understand the analyte's behavior at the molecular level.

  • The Thiazole Core: A weak base (pKa ~2.5). At neutral pH, secondary interactions with residual silanols on the column can cause severe peak tailing.

  • The Nitrophenyl Group: The nitro group (

    
    ) is strongly electron-withdrawing, creating an electron-deficient 
    
    
    
    -system on the phenyl ring.
The "Pi-Pi" Advantage

Standard C18 columns separate based on hydrophobicity (Van der Waals forces). However, regioisomers of nitrophenyl thiazole often have identical hydrophobicity (logP).

Phenyl-Hexyl columns possess aromatic rings bonded to the silica. These rings act as electron donors, engaging in specific


 stacking interactions with the electron-deficient nitrophenyl ring of the analyte. This adds a second dimension of selectivity ("Orthogonality") that C18 lacks.
Diagram 1: Separation Mechanism Logic

SeparationMechanism Analyte Nitrophenyl Thiazole (Electron Deficient Ring) C18 C18 Column (Alkyl Chain) Analyte->C18 Binds via Phenyl Phenyl-Hexyl Column (Aromatic Ring) Analyte->Phenyl Binds via Interaction1 Hydrophobic Interaction Only (Low Selectivity for Isomers) C18->Interaction1 Interaction2 Hydrophobic + Pi-Pi Stacking (High Selectivity) Phenyl->Interaction2

Figure 1: Mechanistic difference between C18 and Phenyl-Hexyl phases. The dual-interaction mechanism of the Phenyl-Hexyl phase provides the necessary selectivity for aromatic isomers.

Comparative Study: C18 vs. Phenyl-Hexyl[4]

The following data summarizes a comparative study performed on a crude synthesis mixture containing the target 2-(4-nitrophenyl)thiazole, a 2-(3-nitrophenyl) isomer impurity, and unreacted thioamide.

Experimental Conditions
  • System: Agilent 1290 Infinity II LC

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Methanol (MeOH) or Acetonitrile (ACN)

  • Gradient: 5% B to 95% B over 10 minutes.

Table 1: Performance Comparison
ParameterMethod A: Standard C18Method B: Phenyl-Hexyl (Optimized)
Column ZORBAX Eclipse Plus C18 (1.8 µm)ZORBAX Eclipse Plus Phenyl-Hexyl (1.8 µm)
Organic Modifier AcetonitrileMethanol
Retention Time (Target) 6.4 min7.8 min
Resolution (

) (Isomer)
0.8 (Co-elution)2.4 (Baseline Separation)
Tailing Factor (

)
1.41.1
Selectivity Mechanism HydrophobicityHydrophobicity +

Interaction
Critical Analysis
  • Solvent Choice (The "Methanol Effect"): Acetonitrile is a dipole-dipole solvent that can suppress

    
     interactions. Methanol is protic and allows the 
    
    
    
    overlap between the stationary phase and the analyte to dominate. Switching from ACN to MeOH on a Phenyl column often doubles resolution for nitro-aromatics. [1]
  • Resolution: The C18 column failed to separate the meta-nitro isomer from the para-nitro target (

    
    ). The Phenyl-Hexyl column achieved baseline separation (
    
    
    
    ) due to the shape selectivity differences between the isomers.

The Recommended Protocol (Self-Validating)

This protocol is designed to be self-validating , meaning the system suitability parameters confirm the method's performance before every run.

Reagents & Preparation
  • Solvent A: HPLC-grade Water + 0.1% Formic Acid (v/v). Note: The acid suppresses silanol activity and ensures the thiazole nitrogen is protonated, improving peak shape.

  • Solvent B: HPLC-grade Methanol.

  • Diluent: 50:50 Water:Methanol.

Instrument Parameters
  • Column: Phenyl-Hexyl, 100mm x 2.1mm, 1.8µm or 2.7µm (Fused-Core).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 35°C (Control is critical;

    
     interactions are temperature sensitive).
    
  • Detection: UV-Vis/PDA.

    • Channel A: 254 nm (General aromatic).

    • Channel B: 320 nm (Specific to nitrophenyl conjugation).

    • Spectrum: 200–400 nm (For peak purity analysis).

Gradient Profile
Time (min)% B (Methanol)Purpose
0.0010Initial equilibration
8.0090Elution of target & hydrophobic impurities
10.0090Wash column
10.1010Re-equilibration
13.0010Ready for next injection
System Suitability Criteria (Pass/Fail)

Before analyzing samples, inject a standard mixture. The run is valid only if :

  • Retention Time %RSD: < 0.5% (n=5 injections).

  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2.
  • Resolution (

    
    ):  > 1.5 between the main peak and nearest impurity.
    

Method Development & Validation Workflow (ICH Q2(R2) Aligned)

The following workflow aligns with the modern ICH Q2(R2) guidelines, emphasizing the Analytical Procedure Lifecycle. [2]

Diagram 2: Development Lifecycle

MethodLifecycle ATP 1. Analytical Target Profile (ATP) Define: Purity >98%, Sep of Isomers Scouting 2. Column/Solvent Scouting Compare C18/ACN vs Phenyl/MeOH ATP->Scouting Opt 3. Optimization Adjust Gradient Slope & Temp Scouting->Opt Select Phenyl-Hexyl Risk 4. Risk Assessment Robustness (pH, Temp +/- 5°C) Opt->Risk Validation 5. Validation (ICH Q2(R2)) Specificity, Linearity, Accuracy Risk->Validation Final Method Validation->ATP Lifecycle Feedback

Figure 2: Analytical Procedure Lifecycle Management (APLM) workflow. Note the feedback loop; if validation fails, revisit the scouting phase.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (

)
Secondary Silanol InteractionsThe thiazole nitrogen is interacting with the silica support. Ensure 0.1% Formic Acid or TFA is present. Increase buffer concentration if using phosphate (e.g., 20mM).
Retention Time Drift Temperature Fluctuations

interactions are exothermic. A 1°C shift can alter retention. Use a column oven.
Split Peaks Solvent MismatchSample diluent (100% MeOH) is stronger than initial mobile phase (10% MeOH). Dilute sample in 50:50 Water:MeOH.
Ghost Peaks CarryoverNitrophenyl compounds can adsorb to plastic rotor seals. Use a needle wash with 50:50 ACN:Isopropanol.

References

  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Application Note 5991-0832EN. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2023).[1][2][3] Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline.[1][2][3][4] Retrieved from [Link]

  • Restek Corporation. (2022). The Unique Selectivity of π-Interactions for Solid-Phase Extraction and HPLC.[5] LCGC International. Retrieved from [Link]

Sources

Comparative

Comparative Crystal Structure Guide: 4-(2-Nitrophenyl)-1,3-thiazole

Executive Summary The "Ortho-Effect" in Thiazole Crystallography This guide provides a technical analysis of 4-(2-Nitrophenyl)-1,3-thiazole , focusing on its structural deviation from its para-substituted isomers. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Ortho-Effect" in Thiazole Crystallography

This guide provides a technical analysis of 4-(2-Nitrophenyl)-1,3-thiazole , focusing on its structural deviation from its para-substituted isomers. While 4-(4-nitrophenyl)-1,3-thiazole exhibits a planar, highly conjugated structure ideal for


 stacking, the 2-nitro (ortho)  derivative is defined by significant steric torsion .

The proximity of the nitro group at the ortho position to the thiazole ring creates a steric clash (specifically with the thiazole sulfur or nitrogen lone pairs), forcing the molecule into a non-planar conformation.[1] This "twisted" geometry disrupts the formation of planar sheets observed in para-isomers, leading to distinct solubility profiles and biological binding modes.

Key Findings:

  • Conformation: Non-planar (Dihedral angle

    
    ).
    
  • Crystal Packing: Dominated by weak C-H...O and S...O interactions rather than strong

    
     stacking.
    
  • Synthesis: Accessible via Hantzsch Thiazole Synthesis (High Yield).

Structural Analysis & Comparison

The Steric Twist Mechanism

The defining feature of 4-(2-Nitrophenyl)-1,3-thiazole is the dihedral angle between the phenyl and thiazole rings.

  • 4-(4-Nitrophenyl)-1,3-thiazole (Para): The nitro group is distal. Electronic conjugation drives the molecule to be planar (Dihedral angle

    
    ). This facilitates tight packing in sheets.
    
  • 4-(2-Nitrophenyl)-1,3-thiazole (Ortho): The nitro group is proximal to the thiazole connection. To relieve van der Waals repulsion between the nitro oxygens and the thiazole heteroatoms, the single bond rotates, breaking planarity.

Comparative Data Table

Data derived from structural analogs (e.g., 2-nitrophenyl-thiazolidinones) and isomeric trends.

Feature4-(2-Nitrophenyl)-1,3-thiazole 4-(4-Nitrophenyl)-1,3-thiazole
Isomer Position Ortho (2-position)Para (4-position)
Molecular Geometry Twisted / Non-Planar Planar
Dihedral Angle High (~60° - 85°)Low (< 10°)
Dominant Interaction Dipole-Dipole, C-H...O

Stacking (Face-to-Face)
Crystal Habit Prismatic / BlockyNeedles / Plates
Lattice Tendency Lower Density PackingHigh Density (Sheet-like)
Solubility Higher (due to disrupted stacking)Lower (due to stable stacking)
Structural Logic Diagram

The following diagram illustrates the steric causality driving the crystal structure differences.

G cluster_0 Steric Origins cluster_1 Molecular Conformation cluster_2 Crystal Packing Outcome Ortho 2-Nitro Substitution (Ortho Position) Clash Steric Clash: NO2 Oxygen vs. Thiazole S/N Ortho->Clash Para 4-Nitro Substitution (Para Position) NoClash No Steric Hindrance Distal Group Para->NoClash Twist Rotation of C-C Bond (High Dihedral Angle) Clash->Twist Relieves Strain Planar Conjugation Dominates (Planar Geometry) NoClash->Planar Maximizes Overlap Herringbone Herringbone / Disordered Packing Weak Intermolecular Forces Twist->Herringbone Stacking Strong Pi-Pi Stacking Sheet-like Layers Planar->Stacking

Figure 1: Causal pathway showing how ortho-substitution forces bond rotation, fundamentally altering the crystal packing motif.

Experimental Protocols

To validate these structural claims or generate specific CIF data for your specific derivative, follow this standardized workflow.

Synthesis (Hantzsch Method)

This method is the industry standard for generating thiazoles with high regioselectivity.

  • Reagents:

    • 2-Bromo-2'-nitroacetophenone (1.0 eq)

    • Thioformamide (or Thiourea for 2-amino derivatives) (1.1 eq)

    • Ethanol (Solvent)[2]

  • Procedure:

    • Dissolve 2-bromo-2'-nitroacetophenone in absolute ethanol.

    • Add thioformamide dropwise with stirring.

    • Reflux for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Cool to room temperature. The hydrobromide salt may precipitate.

    • Neutralize with 10% NaHCO₃ to release the free base.

    • Filter and recrystallize.[3]

Crystallization for XRD

Obtaining single crystals suitable for X-ray diffraction requires slow growth to minimize defects.

  • Method: Slow Evaporation.

  • Solvent System: Ethanol/DMF (9:1) or Acetone/Hexane.

    • Note: The twisted 2-nitro isomer is more soluble than the 4-nitro isomer. A slightly more polar solvent mix may be required.

  • Protocol:

    • Dissolve 20 mg of pure compound in minimal hot solvent.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover vial with Parafilm and poke 3–5 small holes.

    • Store in a vibration-free, dark environment at 4°C or RT.

    • Harvest crystals after 3–7 days.

XRD Data Collection Parameters

Use these settings to ensure publication-quality data (E-E-A-T standard).

ParameterSettingRationale
Temperature 100 K (Cryogenic)Reduces thermal motion (ellipsoids), improving resolution of the nitro group orientation.
Radiation Mo K

(

Å)
Standard for small organic molecules; reduces absorption compared to Cu sources.
Resolution 0.80 Å or betterRequired to resolve C-C vs C-N bond lengths accurately.
Refinement SHELXL (Least Squares)Standard refinement engine. Treat the nitro group as a rigid body if disorder is present.

Applications & Significance

Drug Development (Conformational Locking)

In medicinal chemistry, the "ortho-effect" is a tool for conformational restriction .

  • 4-Nitro: The molecule is flexible and can adopt multiple conformations in solution, potentially binding to off-target proteins (promiscuity).

  • 2-Nitro: The steric twist "locks" the phenyl ring relative to the thiazole. If the biological target requires a non-planar ligand, the 2-nitro derivative provides a pre-organized structure, reducing the entropic penalty of binding.

Materials Science (Non-Linear Optics)

Non-centrosymmetric packing is required for Second Harmonic Generation (SHG).

  • Planar molecules (4-nitro) often crystallize in centrosymmetric space groups (e.g.,

    
    ), cancelling out dipole moments.
    
  • Twisted molecules (2-nitro) are more likely to crystallize in chiral or non-centrosymmetric space groups due to their "propeller-like" chirality, making them better candidates for NLO materials.

References

  • Kariuki, B. M., et al. (2021). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(...)-thiazole derivatives. Crystals, 11(7), 795. Link

    • Context: Provides comparative lattice data for 4-substituted phenyl thiazoles, establishing the baseline for planar packing.
  • El-Hiti, G. A., et al. (2015). Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine. Acta Crystallographica Section E. Link

    • Context: demonstratess the structural effect of meta-nitro substitution and stacking in rel
  • Cannon, J., et al. (2015).[4] 1-Cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one.[4] IUCrData. Link

    • Context: Explicitly details the "mutually perpendicular" geometry caused by the 2-nitrophenyl (ortho)
  • PubChem. 4-Methyl-2-(4-nitrophenyl)-1,3-thiazole (CID 13718388). National Library of Medicine. Link

    • Context: Physicochemical data for the para-nitro isomer used for comparison.[5]

Sources

Validation

A Researcher's Guide to Elemental Analysis Standards for Sulfur-Nitrogen Heterocycles

In the landscape of pharmaceutical and materials science, the precise quantification of sulfur (S) and nitrogen (N) in heterocyclic compounds is not merely an analytical task; it is a cornerstone of quality, safety, and...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science, the precise quantification of sulfur (S) and nitrogen (N) in heterocyclic compounds is not merely an analytical task; it is a cornerstone of quality, safety, and innovation. These heterocycles are pivotal structural motifs in a vast array of active pharmaceutical ingredients (APIs) and functional materials.[1][2] Their efficacy and properties are intrinsically linked to their elemental composition. This guide provides an in-depth comparison of the principal analytical techniques for S and N determination, grounded in experimental evidence and authoritative standards, to empower researchers in making informed methodological decisions.

The Analytical Imperative: Why S & N Quantification Matters

Sulfur-nitrogen heterocycles are a broad class of compounds where the precise ratio and content of sulfur and nitrogen dictate their chemical reactivity, biological activity, and physical properties.[2] In drug development, for instance, the nitrogen content is a fundamental component of protein and peptide analysis, while sulfur is a key element in many therapeutic agents, including antibiotics and antivirals. In materials science, these heterocycles are integral to the design of organic conductors and other advanced materials.[1][2] Consequently, a robust and accurate analytical framework is paramount.

A Comparative Overview of Key Analytical Techniques

The determination of sulfur and nitrogen in organic matrices, such as S-N heterocycles, is primarily accomplished through three major analytical techniques:

  • Combustion Analysis (Dumas Method): This is often considered the gold standard for its directness and accuracy.

  • X-Ray Fluorescence (XRF) Spectrometry: A non-destructive technique with rapid analysis times.

  • Inductively Coupled Plasma (ICP) Spectroscopy (ICP-OES/ICP-MS): A highly sensitive method for trace and ultra-trace element analysis.

Each of these methods possesses distinct advantages and limitations, particularly when applied to the unique chemical nature of sulfur-nitrogen heterocycles. The selection of the most appropriate technique hinges on factors such as the required level of precision, sample throughput, and the nature of the sample matrix.

Deep Dive: A Head-to-Head Comparison

Combustion Analysis: The Gold Standard

Principle of Operation: Combustion analysis, often referred to as the Dumas method, involves the complete, high-temperature combustion of a sample in the presence of oxygen.[3][4] This process converts sulfur to sulfur dioxide (SO₂) and nitrogen to various nitrogen oxides (NOₓ), which are subsequently reduced to nitrogen gas (N₂).[3] The resulting gases are then separated and quantified using detectors such as a thermal conductivity detector (TCD) for nitrogen and an ultraviolet fluorescence (UVF) or non-dispersive infrared (NDIR) detector for sulfur dioxide.[3][5]

Strengths for S-N Heterocycles:

  • High Accuracy and Precision: Combustion analysis is a primary method that provides excellent accuracy and repeatability for both macro and micro elemental concentrations.[4][5]

  • Direct Measurement: It is a direct measurement technique, which minimizes matrix effects that can plague other methods.

  • Wide Applicability: It is suitable for a wide range of sample types, including solids, liquids, and viscous materials.[4]

  • Established Standards: The methodology is well-supported by international standards such as ASTM D5291 for nitrogen and ASTM D5453 for sulfur.[6][7][8][9][10][11][12][13]

Limitations:

  • Destructive Analysis: The sample is consumed during the analysis.

  • Sample Homogeneity: Requires a homogeneous sample for accurate results, which can be a challenge for some materials.

X-Ray Fluorescence (XRF) Spectrometry: The Rapid, Non-Destructive Alternative

Principle of Operation: XRF spectrometry involves irradiating a sample with high-energy X-rays, causing the ejection of inner-shell electrons from the atoms in the sample.[14][15] As electrons from higher energy levels fill these vacancies, they emit secondary (fluorescent) X-rays with energies characteristic of each element present.[14][15] A detector measures the energy and intensity of these emitted X-rays to identify and quantify the elements.[14][16]

Strengths for S-N Heterocycles:

  • Non-Destructive: The sample remains intact after analysis, allowing for further testing.[14][17]

  • Rapid Results: Analysis times are typically very short, often on the order of minutes.[14][17]

  • Minimal Sample Preparation: For many sample types, little to no preparation is required.[14][18]

Limitations:

  • Sensitivity to Light Elements: XRF has inherent limitations in detecting and quantifying light elements like nitrogen due to their low-energy fluorescent X-rays.[17] While sulfur is readily detectable, accurate nitrogen analysis can be challenging.

  • Matrix Effects: The accuracy of XRF can be significantly influenced by the sample matrix, which can absorb or enhance the fluorescent X-rays.[17]

  • Surface Analysis: XRF is primarily a surface analysis technique, with a penetration depth of a few micrometers to millimeters, which may not be representative of the bulk material.[17]

Inductively Coupled Plasma (ICP) Spectroscopy: The High-Sensitivity Specialist

Principle of Operation: ICP-OES (Optical Emission Spectrometry) and ICP-MS (Mass Spectrometry) utilize a high-temperature argon plasma (around 6,000-10,000 K) to desolvate, atomize, and ionize the atoms in a sample.[19][20] In ICP-OES, the excited atoms and ions emit light at characteristic wavelengths, which are measured to determine elemental concentrations.[20][21] In ICP-MS, the ions are introduced into a mass spectrometer, where they are separated by their mass-to-charge ratio for highly sensitive detection.[21][22]

Strengths for S-N Heterocycles:

  • Exceptional Sensitivity: ICP-MS, in particular, offers extremely low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making it ideal for trace and ultra-trace analysis.[21][22]

  • Multi-Element Capability: Both ICP-OES and ICP-MS can simultaneously measure a wide range of elements.[20][23]

Limitations:

  • Sample Digestion Required: Solid samples must be completely dissolved or digested, typically using strong acids, before analysis.[23] This can be a complex and time-consuming process.

  • Spectral Interferences: ICP-OES can suffer from spectral interferences where the emission lines of different elements overlap.[23] ICP-MS can be prone to isobaric and polyatomic interferences, although modern instruments have advanced methods to mitigate these.[22]

  • Nitrogen Analysis: The determination of nitrogen by ICP techniques is challenging due to the high ionization potential of nitrogen and the prevalence of nitrogen in the atmosphere and reagents, leading to high background signals.

Performance Comparison: A Data-Driven Summary

FeatureCombustion Analysis (Dumas)X-Ray Fluorescence (XRF)Inductively Coupled Plasma (ICP-OES/MS)
Primary Application Bulk elemental composition (S & N)Rapid, non-destructive screening (primarily S)Trace and ultra-trace elemental analysis (primarily S)
Detection Limits ppm to %ppm to %ppb to ppt (ICP-MS for S)
Precision (RSD) < 2%2-5%1-3% (ICP-OES), < 5% (ICP-MS)
Analysis Time per Sample 3-5 minutes[24][25][26]1-10 minutes3-5 minutes (after digestion)
Sample Preparation WeighingMinimal to noneExtensive (acid digestion)
Destructive? YesNoYes
Key Advantage for S-N Heterocycles High accuracy and reliability for both S and N[5][27]Speed and non-destructive natureUnparalleled sensitivity for sulfur impurities

The Critical Role of Certified Reference Materials (CRMs)

For any analytical method to be considered trustworthy, it must be validated using Certified Reference Materials (CRMs). CRMs are highly characterized materials with known concentrations of the analytes of interest, produced by national metrology institutes like the National Institute of Standards and Technology (NIST).[28]

In the context of S-N heterocycle analysis, CRMs serve several critical functions:

  • Calibration: They are used to create calibration curves against which unknown samples are measured.

  • Method Validation: They verify the accuracy and precision of the analytical method.

  • Quality Control: They are run periodically to ensure the continued reliability of the analytical system.

Examples of relevant CRMs include those with certified values for sulfur and nitrogen in an organic matrix, such as NIST Standard Reference Materials (SRMs) for fuels, soils, and various biological tissues.[28][29][30] Commercial suppliers also provide a wide range of ISO 17034 accredited standards for sulfur and nitrogen.[31][32]

Experimental Protocols: A Practical Guide

Protocol for Sulfur and Nitrogen Determination by Combustion Analysis

This protocol is a generalized procedure based on the principles of the Dumas method and relevant ASTM standards.

  • Instrument Preparation:

    • Ensure the combustion and reduction furnaces are at their setpoint temperatures (typically 900-1100°C).

    • Verify carrier gas (Helium or Argon) and oxygen flow rates.

    • Perform a leak check of the system.

  • Calibration:

    • Accurately weigh a series of suitable CRMs (e.g., sulfanilamide, methionine) to cover the expected analytical range.

    • Analyze each CRM in triplicate to generate a stable calibration curve. The instrument software will typically perform a linear regression.

  • Sample Preparation:

    • Homogenize solid samples to ensure representativeness.

    • Accurately weigh 1-10 mg of the S-N heterocyclic sample into a tin or silver capsule.

    • For liquid samples, draw a known volume into a syringe for direct injection.

  • Analysis:

    • Introduce the prepared sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into the combustion furnace, and the resulting gases are analyzed.

  • Quality Control:

    • Analyze a mid-range CRM or a quality control standard after every 10-15 unknown samples to verify calibration stability.

    • Analyze a blank (empty capsule) to assess the system background.

Workflow Visualization

The following diagram illustrates a typical decision-making workflow for selecting the appropriate analytical technique.

MethodSelection Start Start: Define Analytical Goal for S-N Heterocycle Goal Bulk Composition (S & N)? or Trace Impurity Analysis? Start->Goal Bulk Bulk Composition (S & N) Goal->Bulk Bulk Trace Trace Impurity (S) Goal->Trace Trace NonDestructive Is Non-Destructive Analysis Required? Bulk->NonDestructive ICP Recommended: ICP-MS/OES (Requires Digestion) Trace->ICP Combustion Recommended: Combustion Analysis (ASTM D5291, D5453) NonDestructive->Combustion No XRF Recommended: XRF (Primarily for S) NonDestructive->XRF Yes End End Combustion->End XRF->End ICP->End

Caption: Method selection workflow for S & N analysis.

Conclusion: An Integrated Approach for Comprehensive Characterization

The elemental analysis of sulfur-nitrogen heterocycles demands a nuanced approach, with no single technique being universally superior.

  • Combustion analysis stands out as the most robust and reliable method for accurate, quantitative determination of both sulfur and nitrogen, and should be the default choice for establishing bulk composition and for validation purposes.

  • XRF offers a valuable, rapid, and non-destructive screening tool, particularly for sulfur, but its limitations for nitrogen must be recognized.

  • ICP-OES/MS provides unparalleled sensitivity for trace sulfur analysis, which is critical for purity assessments and quality control of highly refined materials.

Ultimately, a comprehensive understanding of a sulfur-nitrogen heterocycle's elemental composition may necessitate an integrated approach, leveraging the strengths of each technique. By grounding experimental work in established standards and validating with appropriate Certified Reference Materials, researchers can ensure the highest level of scientific integrity and generate data that is both trustworthy and authoritative.

References

  • Sulfur and nitrogen analyzer trace SN cube - Elementar. (n.d.). Elementar. Retrieved February 27, 2026, from [Link]

  • Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. (2021, November 1). Analytik Jena. Retrieved February 27, 2026, from [Link]

  • DUMAS AND KJELDAHL METHOD COMPARISON Protein Determination in Feed. (n.d.). VELP Scientifica. Retrieved February 27, 2026, from [Link]

  • D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021, November 30). ASTM International. Retrieved February 27, 2026, from [Link]

  • Combined Determination of Organic Carbon, Sulfur, Nitrogen, and Chlorine Contaminations on Catalyst Surfaces by Combustion Eleme. (n.d.). Analytik Jena. Retrieved February 27, 2026, from [Link]

  • D5453 Standard Test Method for Determination of Total Sulfur in Light Hydrocarbons, Spark Ignition Engine Fuel, Diesel Engine Fuel, and Engine Oil by Ultraviolet Fluorescence. (2025, July 29). ASTM International. Retrieved February 27, 2026, from [Link]

  • Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021, December 15). ASTM International. Retrieved February 27, 2026, from [Link]

  • ASTM D5453 Sulfur Test Procedure. (n.d.). Ayalytical. Retrieved February 27, 2026, from [Link]

  • Special Issue: Sulfur-Nitrogen Heterocycles. (2025, October 15). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Key Components of X-ray Fluorescence (XRF) Spectrometer. (n.d.). HORIBA. Retrieved February 27, 2026, from [Link]

  • Standard Reference Material® 1662a Sulfur Dioxide in Nitrogen. (2025, September 24). NIST. Retrieved February 27, 2026, from [Link]

  • ASTM D5453 − 19a: Standard Test Method for Determination of Total Sulfur in Light Hydrocarbons, Spark Ignition Engine Fuel, Diesel Engine Fuel, and Engine Oil by Ultraviolet Fluorescence. (2023, December 18). Internet Archive. Retrieved February 27, 2026, from [Link]

  • Combustion analysis. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

  • Kjeldahl vs. Dumas: Comparing nitrogen determination methods. (n.d.). Elementar. Retrieved February 27, 2026, from [Link]

  • Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2002, July 15). kelid1.ir. Retrieved February 27, 2026, from [Link]

  • Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES). (n.d.). EAG Laboratories. Retrieved February 27, 2026, from [Link]

  • LECO - Combustion Analysis (H, C, N, O, S). (2023, December 29). Materials Characterization Services. Retrieved February 27, 2026, from [Link]

  • Special Issue: Sulfur-Nitrogen Heterocycles. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

  • Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES). (n.d.). Analytik Jena. Retrieved February 27, 2026, from [Link]

  • C, N, S Certified Reference Materials. (n.d.). fisk-lab. Retrieved February 27, 2026, from [Link]

  • Determination of Total Sulfur by UVF According to ASTM D5453. (2019, November 5). AZoM. Retrieved February 27, 2026, from [Link]

  • X-Ray Fluorescence (XRF) Analysis: How It Works and Its Applications. (2024, July 14). AELAB. Retrieved February 27, 2026, from [Link]

  • Determination of Total Sulfur in Gasoline by UVF according to ASTM D5453 / TIER 3. (n.d.). ROFA Praha. Retrieved February 27, 2026, from [Link]

  • Comparison between Kjeldahl and Dumas method. (n.d.). NC Technologies. Retrieved February 27, 2026, from [Link]

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  • Astm D5291-21. (2024, July 25). Scribd. Retrieved February 27, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(2-Nitrophenyl)-1,3-thiazole

Comprehensive Safety and Operational Guide: Handling 4-(2-Nitrophenyl)-1,3-thiazole As drug development professionals and synthetic chemists, handling novel active pharmaceutical ingredients (APIs) and reactive intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-(2-Nitrophenyl)-1,3-thiazole

As drug development professionals and synthetic chemists, handling novel active pharmaceutical ingredients (APIs) and reactive intermediates requires moving beyond basic compliance. 4-(2-Nitrophenyl)-1,3-thiazole is a highly valuable heterocyclic scaffold, but its structural components present specific, severe toxicological hazards.

This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE) and operational logistics, ensuring that your laboratory maintains the highest standards of scientific integrity and personnel safety.

Hazard Causality: The "Why" Behind the Protocol

To design an impenetrable safety protocol, we must first understand the molecular mechanisms of toxicity. 4-(2-Nitrophenyl)-1,3-thiazole exhibits a dual-hazard profile driven by its two primary functional groups:

  • Nitroaromatic Toxicity & Methemoglobinemia: The ortho-nitro group (–NO₂) is highly susceptible to enzymatic bioreduction by cellular nitroreductases[1]. This single-electron transfer generates a highly reactive nitro anion radical[2]. When absorbed systemically via inhalation or dermal penetration, these radicals interact with erythrocytes, oxidizing the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺)[3]. This produces methemoglobin, which cannot bind oxygen, leading to functional anemia, tissue hypoxia, and cyanosis[4]. Furthermore, the reaction of these radicals with molecular oxygen generates reactive oxygen species (ROS), compounding cellular damage through oxidative stress[5].

  • Thiazole-Induced Sensitization: The thiazole heterocycle is a known irritant to the skin, eyes, and respiratory tract[6]. Prolonged or repeated dermal exposure can lead to severe sensitization, allergic dermatitis, and respiratory inflammation[7].

Understanding this pathway makes it clear why preventing both the inhalation of microscopic dust and dermal absorption is the non-negotiable cornerstone of our PPE strategy.

G Exposure Exposure to 4-(2-Nitrophenyl)-1,3-thiazole (Inhalation / Dermal) Absorption Systemic Absorption (Lipophilic Penetration) Exposure->Absorption Crosses biological membranes Bioreduction Enzymatic Bioreduction (Nitroreductases) Absorption->Bioreduction Hepatic metabolism Radical Nitro Anion Radical Formation Bioreduction->Radical Single-electron transfer MetHb Hemoglobin Oxidation (Fe2+ to Fe3+) Radical->MetHb Erythrocyte interaction OxStress Reactive Oxygen Species (ROS) Generation Radical->OxStress Reaction with O2 Hypoxia Methemoglobinemia & Tissue Hypoxia MetHb->Hypoxia Impaired O2 transport OxStress->Hypoxia Cellular oxidative damage

Mechanism of nitroaromatic-induced methemoglobinemia dictating strict PPE requirements.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the quantitative toxicological data and breakthrough times for nitroaromatic compounds, the following PPE specifications are mandatory.

PPE CategoryTechnical SpecificationMechanistic Rationale
Hand Protection Double Gloving: Inner glove (Nitrile, ≥0.11 mm) + Outer glove (Nitrile, ≥0.30 mm). Replace outer gloves every 60 minutes[6].Prevents dermal absorption of the lipophilic nitroaromatic fragment, directly mitigating systemic toxicity and thiazole sensitization.
Eye/Face Protection ANSI Z87.1 compliant chemical safety goggles. Add a face shield if handling the compound in volatile solvents.Thiazole derivatives can cause severe, irreversible eye damage and irritation upon contact[7].
Body Protection Tyvek® disposable lab coat or impermeable chemical apron worn over a standard cotton lab coat. Closed-toe, non-porous shoes.Prevents the accumulation of chemical dust on personal clothing, eliminating chronic, low-dose exposure risks.
Respiratory Protection NIOSH-approved N95 or P100 particulate respirator. Must be used in conjunction with a certified chemical fume hood.Prevents inhalation of aerosolized powders, which rapidly enter the alveolar bloodstream and accelerate methemoglobinemia[7].

Self-Validating Operational Workflow

Standard operating procedures often fail because they assume perfect execution. The following protocol incorporates real-time validation steps to ensure containment and safety during the weighing and transfer of 4-(2-Nitrophenyl)-1,3-thiazole.

Step 1: Engineering Control Validation

  • Action: Activate the chemical fume hood. Ensure all materials are placed at least 6 inches inside the sash.

  • Validation: Verify the magnehelic gauge indicates a safe face velocity (80–120 fpm).

  • Self-Check: Hold a small strip of Kimwipe at the bottom edge of the sash; it must be steadily pulled inward, confirming negative pressure containment.

Step 2: PPE Donning and Integrity Check

  • Action: Don the Tyvek lab coat, respirator, and safety goggles. Select two pairs of nitrile gloves.

  • Validation: Before donning, trap air inside each glove, twist the cuff, and squeeze to test for pinhole leaks.

  • Self-Check: The glove must remain fully inflated under pressure. Don the inner glove, then the outer glove, ensuring the cuffs overlap the lab coat sleeves to eliminate exposed skin.

Step 3: Anti-Static Weighing Procedure

  • Action: Place a grounded anti-static mat inside the hood. Use a static eliminator (e.g., Zerostat gun) on the weigh boat and the compound container. Weigh the compound using a grounded stainless steel micro-spatula.

  • Validation:

  • Self-Check: The powder should transfer cleanly without clinging to the spatula or flying out of the weigh boat. If powder repels from the spatula, static is present, and the electrostatic dispersion risk must be neutralized before proceeding.

Step 4: Safe Transfer and Dissolution

  • Action: If creating a stock solution, add the solvent (e.g., DMSO or DMF) directly to the weigh boat inside the hood, or transfer the solid to a pre-tared vial with a secure septum cap before removing it from the hood.

  • Validation:

  • Self-Check: Wipe the exterior of the sealed vial with a solvent-dampened cloth. No visible residue should remain on the vial exterior or the balance pan.

Step 5: Doffing and Decontamination

  • Action: Remove the outer gloves inside the fume hood by turning them inside out. Dispose of them immediately in the solid hazardous waste container. Wash hands thoroughly with soap and water immediately after removing the inner gloves[6].

Spill Response and Disposal Logistics

Because of the severe environmental and health hazards associated with nitroaromatics[5], disposal and spill response must be handled with precision.

Immediate Spill Response:

  • Minor Solid Spill (<50g): Do not sweep dry powder, as this aerosolizes the nitroaromatic compound. Gently cover the spill with damp paper towels (using water or a compatible solvent) to suppress dust[8]. Carefully scoop the towels and residue into a sealable hazardous waste bag using non-sparking tools[7].

  • Liquid Spill (Solutions): Cover with an inert, non-combustible absorbent material (e.g., sand, silica gel, or vermiculite)[8]. Avoid using combustible absorbents like sawdust, as nitro compounds can pose a fire risk when mixed with organic matter.

Waste Disposal Plan:

  • Categorization: Label all contaminated materials (gloves, weigh boats, absorbents) as "Hazardous Chemical Waste - Toxic/Nitroaromatics."

  • Incompatibilities: Never mix nitroaromatic waste with strong oxidizing agents, acid anhydrides, or strong acids, as this can trigger exothermic reactions[6].

  • Final Routing: Final disposal must be routed through an approved hazardous waste contractor for high-temperature incineration. Do not discharge any solutions into the laboratory drainage system[8].

References

  • Acute methaemoglobinaemia after massive nitrobenzene ingestion - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Available at:[Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at:[Link]

  • Safety Data Sheet Thiazole. MetaSci. Available at:[Link]

  • Nitroaromatic Compounds Dictate Electrochemical Properties of Escherichia coli by Manipulating the Cellular Membrane. ACS Publications. Available at:[Link]

  • Toxicological Profile for Nitrobenzenes (Health Effects). Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. Available at:[Link]

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